(R)-3-Amino-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13921-90-9 | |
| Record name | (+)-3-Amino-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13921-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-amino-, (βR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-3-phenylpropanoic acid, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK7F6342US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-3-Amino-3-phenylpropanoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key component in the side chain of the anticancer drug Taxol. This technical guide provides an in-depth exploration of the discovery and history of this valuable compound, detailing its synthesis and purification. The document summarizes key quantitative data, provides detailed experimental protocols for its preparation and chiral resolution, and visualizes a relevant biological signaling pathway.
Discovery and Historical Perspective
The journey of this compound is intrinsically linked to the broader history of β-amino acids, which began in the early 20th century. While the α-amino acid L-phenylalanine was first synthesized in 1882, the specific timeline for the discovery of its β-isomer is less definitively documented. Early research into β-amino acids was driven by their potential as structural variants of their naturally occurring α-counterparts.
A significant milestone in the synthesis of β-amino acids was the work of Zilkha and coworkers in the mid-20th century, who developed general methods for their preparation. The specific enantiomer, this compound, gained significant prominence with the discovery of its crucial role in the biological activity of Taxol, a potent anti-cancer agent. This realization spurred intensive research into efficient and stereoselective methods for its synthesis.
The development of enzymatic resolution techniques in the late 20th and early 21st centuries marked a turning point in the production of enantiomerically pure this compound. Researchers identified specific microorganisms and enzymes capable of selectively hydrolyzing one enantiomer of a racemic mixture of N-acetyl-3-amino-3-phenylpropanoic acid, leaving the desired (R)-enantiomer in high purity. This biotechnological approach offered a more efficient and environmentally benign alternative to classical chemical resolution methods.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and represent typical data for the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Chemical Supplier Data |
| Melting Point | 222 °C (decomposes) | ChemicalBook |
| Optical Rotation [α]D | +6.0° to +8.0° (c=1, H₂O) | Various Suppliers |
| CAS Number | 13921-90-9 | PubChem[1] |
Experimental Protocols
The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of racemic N-acetyl-3-amino-3-phenylpropanoic acid, followed by enzymatic kinetic resolution.
Synthesis of Racemic N-Acetyl-3-amino-3-phenylpropanoic Acid
This protocol is adapted from the method described by Asano et al. (2005).
Materials:
-
Racemic 3-amino-3-phenylpropanoic acid
-
Acetic anhydride
-
25% (w/v) Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve racemic 3-amino-3-phenylpropanoic acid in deionized water.
-
Adjust the pH of the solution to 11.4 with a 25% sodium hydroxide solution.
-
While maintaining the pH between 11 and 12 with the sodium hydroxide solution, add acetic anhydride dropwise.
-
Heat the reaction mixture to 40°C and stir for 3 hours, ensuring the pH remains in the 11-12 range.
-
Filter off any insoluble material and cool the filtrate in an ice bath.
-
Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Allow crystallization to proceed for 2 hours in the ice bath.
-
Collect the crystalline solid by filtration, wash with cold deionized water, and dry under vacuum.
Enzymatic Kinetic Resolution of N-Acetyl-3-amino-3-phenylpropanoic Acid
This generalized protocol is based on the principle of enantioselective hydrolysis using a specific acylase. The choice of enzyme and specific reaction conditions may vary.
Materials:
-
Racemic N-acetyl-3-amino-3-phenylpropanoic acid
-
Specific (R)-enantioselective acylase (e.g., from Variovorax sp.)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Prepare a solution of racemic N-acetyl-3-amino-3-phenylpropanoic acid in the appropriate buffer.
-
Add the (R)-enantioselective acylase to the solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of the free amino acid or the decrease in the starting material using a suitable analytical technique (e.g., HPLC).
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by adjusting the pH to denature the enzyme or by adding a solvent.
-
Acidify the reaction mixture to approximately pH 2 with hydrochloric acid.
-
Extract the unreacted (S)-N-acetyl-3-amino-3-phenylpropanoic acid with an organic solvent such as ethyl acetate.
-
The aqueous layer, containing the desired this compound, can then be further purified by crystallization or ion-exchange chromatography.
Chiral HPLC Analysis for Enantiomeric Excess Determination
To determine the enantiomeric purity of the final product, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.
Column: Chiral stationary phase column (e.g., a teicoplanin-based column). Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier. A common mobile phase is a mixture of methanol and a dilute aqueous solution of a copper (II) salt. Detection: UV detector at a suitable wavelength (e.g., 210 nm). Procedure:
-
Prepare a standard solution of the racemic 3-amino-3-phenylpropanoic acid and a solution of the final product.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the product solution and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Biological Significance and Signaling Pathways
While the primary application of this compound is as a synthetic intermediate, its structural similarity to endogenous molecules suggests potential biological activity. β-Amino acids, in general, are known to interact with various biological systems. For instance, the simplest β-amino acid, β-alanine, is a known agonist of both GABA-A and glycine receptors, which are important inhibitory neurotransmitter receptors in the central nervous system.
Although direct evidence for the interaction of this compound with a specific signaling pathway is still an area of active research, its structural analogy to neurotransmitters suggests a potential modulatory role at neuronal receptors. The following diagram illustrates a hypothetical signaling pathway involving the activation of a G-protein coupled receptor (GPCR) by a β-amino acid, leading to downstream cellular effects. This is a generalized representation based on the known signaling mechanisms of similar molecules.
References
An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, and its structural analogs represent a versatile scaffold of significant interest in medicinal chemistry and drug discovery. These compounds have demonstrated a broad range of biological activities by modulating various physiological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Their utility spans from serving as crucial intermediates in the synthesis of complex pharmaceuticals to acting as potent and selective modulators of key signaling pathways implicated in a variety of disease states. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound structural analogs, with a focus on their interactions with the mu-opioid receptor, GABA B receptor, dopamine transporter, NMDA receptor, and EP3 receptor.
Synthesis of this compound and its Analogs
The enantiomerically pure core structure of this compound can be synthesized through various chemical and biotechnological methods. A common approach involves the resolution of a racemic mixture of N-acetyl-3-amino-3-phenylpropanoic acid.
A general synthetic scheme for producing structural analogs often starts with a one-pot synthesis of 3-amino-3-arylpropionic acids, which can then be further modified.[1] For instance, N-t-Boc protected derivatives can be synthesized and subsequently reduced to yield the desired amino-substituted analogs.[2]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound analogs.
Biological Activities and Therapeutic Potential
Structural analogs of this compound have been shown to interact with a diverse range of biological targets, leading to a variety of pharmacological effects. The following sections detail their activity at several key receptors and transporters.
Mu-Opioid Receptor Modulation
Certain 3-amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor.[3] These compounds act as small molecule mimics of larger peptides, demonstrating the potential for developing novel analgesics.
Signaling Pathway of Mu-Opioid Receptor Activation:
Upon agonist binding, the mu-opioid receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to analgesia. This involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the modulation of ion channels.
Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.
Quantitative Data: Mu-Opioid Receptor Binding Affinity
| Compound | Ki (nM) | Receptor Subtype | Reference |
| Phenylaminocyclorphan derivative | 0.026 | Mu | |
| N-phenylpropylnormorphine | 0.93 | Mu | [4] |
GABA B Receptor Modulation
Analogs of this compound have been investigated as modulators of the GABA B receptor, a key inhibitory GPCR in the central nervous system. These compounds can act as either agonists or antagonists, offering therapeutic potential for conditions such as spasticity, anxiety, and addiction.
Signaling Pathway of GABA B Receptor Activation:
Activation of the heterodimeric GABA B receptor leads to the dissociation of the associated Gi/o protein. The Gβγ subunit directly modulates ion channels, while the Gαi subunit inhibits adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Elusive Natural Presence of (R)-3-Amino-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in the synthesis of various pharmaceuticals, most notably as a precursor to the side chain of the anticancer drug Taxol. Despite the wide distribution of β-amino acids in nature, the natural occurrence of this compound is remarkably scarce. Scientific literature consistently indicates that its isolation from natural sources is not a viable method for obtaining substantial quantities, pushing the focus towards synthetic and biotechnological production methods. This technical guide provides an in-depth overview of the current understanding of its natural occurrence, including the biosynthesis of its direct precursor, L-phenylalanine, and the enzymatic pathways that could lead to its formation. This document will also address the conspicuous absence of quantitative data on its natural abundance and the lack of specific protocols for its extraction from natural matrices, thereby highlighting a significant knowledge gap and an opportunity for future research.
Introduction: The Scarcity of a Valuable Chiral Building Block
β-Amino acids are isomers of the more common α-amino acids, with the amino group attached to the β-carbon instead of the α-carbon. They are found in a variety of natural products, including alkaloids and antibiotics, and are known to confer unique structural properties and biological activities.[1] this compound, also known as (R)-β-phenylalanine, is of particular interest due to its role as an intermediate in the synthesis of pharmacologically active compounds. However, its presence in the natural world is exceptionally limited, a fact that has significant implications for its sourcing and production for pharmaceutical applications.[1]
Biosynthesis: A Tale of Precursors and Potential Pathways
Direct evidence for a specific biosynthetic pathway leading to this compound in any organism is currently lacking in the scientific literature. However, we can infer a potential route by examining the biosynthesis of its precursor, L-phenylalanine, and the known enzymatic reactions that can convert α-amino acids to β-amino acids.
The Shikimate Pathway: Biosynthesis of L-Phenylalanine
The aromatic α-amino acid L-phenylalanine is the primary precursor for a vast array of secondary metabolites in plants and microorganisms. Its biosynthesis occurs via the well-established shikimate pathway. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate in the synthesis of all three aromatic amino acids.
The final steps in L-phenylalanine biosynthesis from chorismate involve the conversion of chorismate to prephenate, which is then converted to phenylpyruvate. In the last step, phenylpyruvate is transaminated to yield L-phenylalanine. In plants, an alternative route from prephenate to L-phenylalanine via arogenate also exists.
The Aminomutase Step: A Hypothetical Path to β-Phenylalanine
The conversion of α-amino acids to β-amino acids is catalyzed by a class of enzymes known as aminomutases. Specifically, a phenylalanine aminomutase (PAL) would be required to catalyze the intramolecular transfer of the amino group from the α- to the β-carbon of L-phenylalanine to form 3-amino-3-phenylpropanoic acid. While aminomutases acting on other amino acids have been identified, a specific enzyme responsible for the direct production of this compound in nature has not been characterized. The stereospecificity of such a putative enzyme would be crucial in determining the chirality of the resulting β-amino acid.
Quantitative Data on Natural Abundance: A Notable Void
A comprehensive review of the scientific literature reveals a significant lack of quantitative data regarding the natural abundance of this compound in any plant, fungal, or microbial species. This absence of data further supports the assertion that it is not a readily available natural product.
| Natural Source Category | Presence of this compound | Quantitative Data |
| Plants | Not reported | Not available |
| Fungi | Not reported | Not available |
| Bacteria | Not reported | Not available |
| Marine Organisms | Not reported | Not available |
| Table 1: Summary of reported natural occurrence and quantitative data. |
Experimental Protocols: The Challenge of Extraction from Natural Sources
The extremely low to non-existent concentrations of this compound in natural matrices mean that there are no established and validated experimental protocols for its specific extraction and isolation from these sources. General methods for amino acid extraction from plant and fungal tissues exist, but their applicability to a target molecule at trace levels is questionable and has not been demonstrated.
General Amino Acid Extraction from Plant Material (A Generic, Non-Validated Approach)
This protocol is a generalized procedure for the extraction of free amino acids from plant tissues and is not a validated method for the isolation of this compound.
-
Homogenization: Fresh or freeze-dried plant material is finely ground in a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
-
Extraction: The powdered tissue is suspended in an extraction solvent, typically an aqueous alcohol solution (e.g., 80% ethanol) or a dilute acidic solution, to precipitate proteins and other macromolecules.
-
Centrifugation: The mixture is centrifuged to pellet the solid debris.
-
Supernatant Collection: The supernatant containing the free amino acids is carefully collected.
-
Purification (Optional): The extract can be further purified using solid-phase extraction (SPE) or ion-exchange chromatography to remove interfering compounds.
-
Analysis: The final extract is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization.
Signaling Pathways and Biological Role: An Unexplored Frontier
There is no information available in the current body of scientific literature to suggest a role for this compound in any signaling pathways or specific biological functions within a natural system. Its significance appears to be primarily as a synthetic intermediate for compounds of pharmaceutical importance.
Conclusion and Future Perspectives
The natural occurrence of this compound is exceptionally low, rendering its isolation from natural sources impractical for research and pharmaceutical purposes. While a hypothetical biosynthetic pathway can be proposed starting from the well-understood shikimate pathway and involving a putative phenylalanine aminomutase, the existence and specifics of such a pathway in nature remain to be discovered. The complete absence of quantitative data on its natural abundance and specific extraction protocols underscores the nascent stage of research into the natural history of this molecule.
Future research efforts could be directed towards genome mining and enzyme screening in diverse organisms to identify a potential phenylalanine aminomutase. The discovery of such an enzyme could open up new avenues for the biotechnological production of this compound. However, for the foreseeable future, chemical synthesis and enzymatic resolution of the racemate will remain the primary methods for obtaining this valuable chiral building block. This technical guide serves to inform researchers and drug development professionals of the current state of knowledge and to highlight the significant opportunities that exist for fundamental research in this area.
References
An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-3-Amino-3-phenylpropanoic acid, a non-proteinogenic β-amino acid that serves as a critical building block in pharmaceutical and chemical synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis, and discusses its applications in drug development and biochemical research.
Core Properties of this compound
This compound, also known as D-β-Phenylalanine, is the (R)-enantiomer of 3-amino-3-phenylpropanoic acid.[1][2] Its distinct stereochemistry makes it a valuable chiral intermediate in the synthesis of complex molecules.
Table 1: Physicochemical and Identification Data
| Property | Value |
| Molecular Weight | 165.19 g/mol [1][3] |
| Molecular Formula | C₉H₁₁NO₂[1][3][4] |
| CAS Number | 13921-90-9[1][3] |
| Physical State | White to off-white crystalline powder[5] |
| Melting Point | 211 °C (decomposition) |
| IUPAC Name | (3R)-3-amino-3-phenylpropanoic acid[1] |
| Synonyms | D-β-Phenylalanine, (+)-3-Amino-3-phenylpropanoic acid, (R)-β-Phenylalanine[1][3] |
| Solubility | Soluble in aqueous acid (sparingly).[6] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a key challenge. Methods often involve either asymmetric synthesis or the resolution of a racemic mixture. Below are outlined protocols for two common approaches.
This protocol is a general method for synthesizing 3-amino-3-arylpropionic acids and can be adapted for the phenyl derivative.[7] It involves a condensation reaction between an aldehyde, malonic acid, and an ammonia source.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (EtOH)
-
Methanol (MeOH) for recrystallization
Procedure:
-
Combine benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in a round-bottom flask.
-
Add ethanol to the flask to serve as the solvent.
-
Reflux the reaction mixture for 6-8 hours.
-
Allow the mixture to cool to room temperature. A white solid precipitate of 3-amino-3-phenylpropanoic acid should form.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from hot methanol to yield the racemic product.[7]
Enzymatic resolution is a highly effective method for obtaining the pure (R)-enantiomer. This process uses microorganisms with enantiomer-specific amidohydrolyzing activity to selectively hydrolyze the N-acetyl group from one enantiomer of the racemic mixture.[8]
Materials:
-
Racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid
-
Microorganism culture (e.g., Variovorax sp. for (R)-enantiomer specificity)[8]
-
Phosphate buffer solution
-
Equipment for cell culture and separation (e.g., centrifuge, filtration apparatus)
-
HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
Substrate Preparation: Synthesize racemic N-acetyl-3-amino-3-phenylpropionic acid from the racemic amino acid.
-
Microorganism Cultivation: Culture the selected microorganism (e.g., Variovorax sp.) in a suitable growth medium until a sufficient cell density is reached.
-
Enzymatic Reaction:
-
Harvest the microbial cells via centrifugation and resuspend them in a phosphate buffer.
-
Add the racemic N-acetyl substrate to the cell suspension.
-
Incubate the reaction mixture under controlled temperature and pH. The enzyme within the microorganism will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding this compound.
-
-
Product Separation:
-
Separate the cells from the reaction mixture.
-
The resulting solution will contain the desired (R)-amino acid and the unreacted (S)-N-acetyl-amino acid.
-
Adjust the pH to isolate the (R)-amino acid based on its isoelectric point or use ion-exchange chromatography for purification.
-
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC. This method has been shown to produce (R)-β-Phe with >99.5% ee.[8]
Applications in Drug Development and Research
This compound is a valuable chiral building block with significant applications in the pharmaceutical industry and biochemical research.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[9] Its structure is incorporated into drugs targeting neurological disorders and is a component in the synthesis of bioactive peptides.[9] For example, it is a useful ingredient for the synthesis of Taxol, a potent anticancer agent.[8]
-
Peptide Chemistry: As a β-amino acid, it is used to create peptidomimetics with altered secondary structures and increased stability against enzymatic degradation compared to peptides made from α-amino acids.[9]
-
Biochemical Research: This compound serves as a tool for studying amino acid metabolism and the effects of unnatural amino acids on cellular processes.[9] Derivatives have also been synthesized and evaluated as ligands for the mu opioid receptor, demonstrating its potential in neuroscience research.[10]
Visualized Workflow and Pathways
To illustrate the logical flow of synthesizing the enantiomerically pure compound, the following diagrams outline the key steps.
Caption: Synthesis and Resolution Workflow for this compound.
Caption: Application Map of this compound.
References
- 1. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 4. L19801.03 [thermofisher.com]
- 5. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]
- 6. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)- and (S)-3-Amino-3-phenylpropanoic Acid for Researchers and Drug Development Professionals
Introduction
(R)-3-Amino-3-phenylpropanoic acid and its (S)-enantiomer are chiral non-proteinogenic β-amino acids that have garnered significant interest in the fields of medicinal chemistry and pharmacology. Their structural similarity to neurotransmitters and other endogenous molecules makes them valuable building blocks for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of these enantiomers, with a focus on providing researchers and drug development professionals with the necessary information to advance their investigations. While direct comparative data between the two enantiomers is limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research.
Physicochemical Properties
The fundamental physicochemical properties of (R)- and (S)-3-Amino-3-phenylpropanoic acid are summarized in the table below. These properties are crucial for understanding their behavior in biological systems and for the development of analytical methods.
| Property | This compound | (S)-3-Amino-3-phenylpropanoic acid |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [3] | 165.19 g/mol [4] |
| CAS Number | 83649-48-3[5] | 40856-44-8[6] |
| Appearance | White powder[5] | White to off-white crystalline powder[7] |
| Melting Point | Not specified | 220-225°C (decomposes)[7] |
| Solubility | Not specified | Slightly soluble in water, soluble in DMSO and methanol[7] |
| Optical Rotation | [α]D20 = +7 ± 2º (c=0.4 in H₂O)[5] | [α]D20 = -6.0 to -8.0 deg (c=1, water)[8] |
Synthesis and Chiral Separation
The synthesis of enantiomerically pure (R)- and (S)-3-Amino-3-phenylpropanoic acid is a critical step for their pharmacological evaluation. Both chemical and enzymatic methods have been developed for their preparation.
Enzymatic Resolution of Racemic N-acetyl-3-amino-3-phenylpropionic acid
A common and efficient method for obtaining the pure enantiomers is through the enzymatic resolution of the racemic N-acetylated precursor.[9] This method leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers.
Experimental Protocol:
A detailed protocol for the enzymatic resolution is as follows:
-
Preparation of Racemic N-acetyl-3-amino-3-phenylpropionic acid: The racemic 3-amino-3-phenylpropanoic acid is acetylated using acetic anhydride in an alkaline aqueous solution. The pH is maintained between 11 and 12 during the reaction. The product is then precipitated by acidification.[1]
-
Screening for Enantiomer-Specific Microorganisms: Soil samples are screened for microorganisms capable of enantiomer-specific hydrolysis of the racemic N-acetyl-3-amino-3-phenylpropionic acid. This involves incubating the microorganisms in a medium containing the racemic substrate and analyzing the supernatant for the presence of the corresponding free amino acid enantiomer.[9]
-
Enzymatic Hydrolysis: The selected microorganism is cultured, and the cells are harvested. The cell suspension or a cell-free extract containing the amidohydrolase is then used to hydrolyze the racemic N-acetylated substrate. For example, Variovorax sp. has been identified to possess (R)-enantiomer-specific amidohydrolase activity, while Burkholderia sp. has shown activity for both enantiomers.[1]
-
Isolation and Purification: After the enzymatic reaction, the product mixture is separated. The unreacted N-acetylated enantiomer can be separated from the free amino acid enantiomer by adjusting the pH and using appropriate extraction or crystallization techniques. The desired free amino acid is then purified to obtain high enantiomeric excess (>99.5% ee).[9]
Chiral High-Performance Liquid Chromatography (HPLC) Separation
Chiral HPLC is a powerful analytical technique for separating enantiomers and can also be used for preparative scale purification. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
Experimental Protocol:
A general protocol for the chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers is as follows:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, is often effective.
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, ethanol, and methanol with a small amount of a modifier like trifluoroacetic acid (TFA). For example, a mobile phase of hexane/EtOH/MeOH (92:4:4) + 0.1% TFA can be used.
-
Sample Preparation: The racemic mixture of 3-amino-3-phenylpropanoic acid is dissolved in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: Ambient or controlled
-
-
Data Analysis: The retention times of the two enantiomers are recorded, and the resolution between the peaks is calculated to assess the separation efficiency.
Biological Activities and Potential Signaling Pathways
While direct comparative studies on the biological activities of (R)- and (S)-3-Amino-3-phenylpropanoic acid are scarce, research on structurally related compounds provides insights into their potential pharmacological effects. The primary areas of interest include their interactions with neurotransmitter receptors and their potential as anticancer agents.
Interaction with GABA Receptors
β-amino acids, including the phenylpropanoic acid scaffold, are known to interact with γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[10] The stereochemistry of these molecules often plays a crucial role in their binding affinity and functional activity at different GABA receptor subtypes (GABAA, GABAB, and GABAC). For instance, studies on 3-fluoro-γ-aminobutyric acid have shown that the (R)-enantiomer is a more potent agonist at GABAC receptors compared to the (S)-enantiomer. This suggests that the stereocenter in 3-amino-3-phenylpropanoic acid could also dictate its interaction with GABA receptors.
Potential Signaling Pathway:
Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. This mechanism is a key target for many anxiolytic, sedative, and anticonvulsant drugs.
Potential as Anticancer Agents
Derivatives of 3-aminopropanoic acid have been investigated for their anticancer properties. For example, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown cytotoxic activity against cancer cell lines. While no direct anticancer data for the enantiomers of 3-amino-3-phenylpropanoic acid were found, their structural scaffold suggests that they could be explored for this therapeutic application.
Interaction with Mu-Opioid Receptors
Derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to exhibit high affinity for the mu-opioid receptor, acting as small molecule mimics of octreotide.[2] This finding suggests that the core 3-amino-3-phenylpropanoic acid structure could be a valuable starting point for the design of novel opioid receptor ligands.
Comparative Data Summary
A significant challenge in the field is the lack of direct, quantitative comparative studies between the (R) and (S) enantiomers of 3-amino-3-phenylpropanoic acid. The following table highlights the type of data that is needed for a comprehensive understanding of their differential pharmacology.
| Biological Target/Assay | This compound | (S)-3-Amino-3-phenylpropanoic acid |
| GABAA Receptor Binding (Ki) | Data not available | Data not available |
| GABAB Receptor Binding (Ki) | Data not available | Data not available |
| Mu-Opioid Receptor Binding (Ki) | Data not available | Data not available |
| Anticancer Activity (IC50) | Data not available | Data not available |
Experimental Protocols for Biological Evaluation
To facilitate further research, the following are generalized protocols for key biological assays.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the enantiomers for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand with known affinity for the receptor.
-
(R)- and (S)-3-Amino-3-phenylpropanoic acid.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (either the (R) or (S) enantiomer).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
(R)- and (S)-3-Amino-3-phenylpropanoic acid represent a promising class of chiral molecules with potential applications in drug discovery. Their synthesis and chiral separation are well-established, providing a solid foundation for further investigation. However, a critical gap in the current knowledge is the lack of direct comparative studies on their biological activities. Future research should focus on:
-
Systematic Pharmacological Profiling: Conducting head-to-head comparisons of the (R) and (S) enantiomers in a panel of relevant biological assays, particularly focusing on GABA and opioid receptors.
-
Elucidation of Signaling Pathways: Investigating the downstream signaling cascades affected by each enantiomer to understand their mechanisms of action at a molecular level.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the individual enantiomers in relevant animal models of neurological disorders or cancer.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to assess their drug-likeness.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of these intriguing chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid Derivatives for Researchers and Drug Development Professionals
(R)-3-Amino-3-phenylpropanoic acid , a chiral β-amino acid, and its derivatives represent a burgeoning field in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds. The unique structural features of these derivatives make them valuable scaffolds for designing novel therapeutics targeting a range of conditions, including neurological disorders and cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and insights into their molecular signaling pathways.
Physicochemical Properties
This compound, also known as (R)-β-phenylalanine, is an optically active form of 3-amino-3-phenylpropanoic acid with the R-configuration.[1] It serves as a versatile building block in the synthesis of a variety of pharmaceutical agents.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 220-225°C (decomposes) | |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol | |
| Optical Rotation [α]D²⁰ | +15° to +18° (c=1, 1N HCl) |
Synthesis of this compound Derivatives
The asymmetric synthesis of this compound and its derivatives is crucial for their pharmacological applications. Various strategies have been developed to achieve high enantioselectivity. Below are representative experimental protocols for the synthesis of the core scaffold and a key derivatization.
Experimental Protocol 1: Asymmetric Synthesis of this compound via Enzymatic Resolution
This protocol utilizes a lipase-catalyzed enantioselective acylation to resolve a racemic mixture of a suitable precursor.
Materials:
-
Racemic N-acetyl-3-amino-3-phenylpropanoic acid ethyl ester
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Enzymatic Resolution:
-
Suspend racemic N-acetyl-3-amino-3-phenylpropanoic acid ethyl ester (1 equivalent) in a biphasic system of phosphate buffer and toluene.
-
Add immobilized lipase (e.g., 10% w/w of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (R)-enantiomer.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
-
Separation:
-
Separate the aqueous and organic layers.
-
The aqueous layer contains the sodium salt of (R)-N-acetyl-3-amino-3-phenylpropanoic acid.
-
The organic layer contains the unreacted (S)-N-acetyl-3-amino-3-phenylpropanoic acid ethyl ester.
-
-
Hydrolysis and Isolation of (R)-enantiomer:
-
Acidify the aqueous layer with HCl to pH 2-3 to precipitate (R)-N-acetyl-3-amino-3-phenylpropanoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Hydrolyze the N-acetyl group by refluxing with aqueous HCl (e.g., 6N HCl).
-
After completion of the reaction (monitored by TLC), cool the solution and neutralize with NaOH to precipitate this compound.
-
Filter the product, wash with cold water, and dry under vacuum.
-
-
Characterization:
-
Confirm the structure and enantiomeric excess of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC.
-
Experimental Workflow for Synthesis
Figure 1. Workflow for the asymmetric synthesis of this compound.
Biological Activities and Applications
This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Several derivatives have shown potent antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or interference with critical signaling pathways in cancer cells.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | A549 (Lung Carcinoma) | ~50 (estimated from viability reduction) | [1] |
| 2 | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung Carcinoma) | 2.47 | |
| 3 | β²,²-amino acid derivative | Ramos (Burkitt's lymphoma) | < 8 | |
| 4 | β²,²-amino acid derivative | Colon Cancer Cell Lines | 0.32 - 3.89 | |
| 5 | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative | ES-2 (Ovarian Clear Cell Carcinoma) | 30.19 |
Experimental Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Neurological Activity
Derivatives of this compound have shown significant activity in the central nervous system, particularly as ligands for various receptors.
Table 2: Neurological Activity of Representative this compound Derivatives
| Compound ID | Target | Activity | Quantitative Data | Reference |
| 6 | µ-Opioid Receptor | Ligand | High Affinity (specific Kᵢ values not provided) | [2] |
| 7 | NMDA Receptor (GluN1/2C and GluN1/2D subtypes) | Full/Partial Agonist | 3- to 7-fold preference over GluN1/2A-B subtypes |
Experimental Protocol 3: Radioligand Receptor Binding Assay
This protocol outlines a general procedure to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
Test compound (unlabeled)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kₑ, and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value and then calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Signaling Pathways
Understanding the molecular signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design.
NMDA Receptor Signaling Pathway
Certain derivatives act as agonists at the NMDA receptor, a key player in synaptic plasticity and neuronal function.
Figure 2. Simplified NMDA receptor signaling pathway activated by agonists.
Anticancer Signaling Pathways
The anticancer effects of these derivatives can be attributed to their ability to modulate various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Figure 3. Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential in drug discovery. Their demonstrated activities against cancer and in the central nervous system, coupled with the availability of robust synthetic methods, make them a compelling area for further research and development. This technical guide provides a foundational resource for scientists and researchers to explore the therapeutic potential of this promising chemical scaffold. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives to enable the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-3-Amino-3-phenylpropanoic acid literature review
An In-depth Technical Guide on (R)-3-Amino-3-phenylpropanoic Acid
Introduction
This compound, also known as (R)-β-Phenylalanine, is a non-proteinogenic β-amino acid. As a chiral molecule, it exists in two enantiomeric forms, (R) and (S). This document focuses on the (R)-enantiomer, a compound of significant interest to researchers and drug development professionals due to its role as a key chiral building block in the synthesis of complex pharmaceuticals.[1]
Enantiomerically pure β-amino acids are crucial components in medicinal chemistry, often incorporated into peptide-based drugs and other bioactive molecules.[2] this compound, specifically, is a valuable intermediate in the synthesis of pharmaceuticals such as the anti-cancer agent Taxol.[2] Its phenyl group and chiral center make it a versatile scaffold for creating molecules with specific three-dimensional orientations required for biological activity. This guide provides a comprehensive review of its synthesis, physicochemical properties, biological applications, and detailed experimental protocols.
Synthesis and Chiral Resolution
The production of enantiomerically pure this compound is a critical challenge. Both chemical and biotechnological methods have been developed, with a strong emphasis on enzymatic resolution of racemic mixtures.
Key Synthetic Strategies:
-
Enzymatic Resolution: This is the most common and effective method for producing the pure (R)-enantiomer. It involves the enantiomer-specific hydrolysis of a racemic mixture of N-acetyl-3-amino-3-phenylpropionic acid. Microorganisms are screened for their ability to selectively hydrolyze one enantiomer, leaving the other untouched. The bacterium Variovorax sp. has been identified as having (R)-enantiomer-specific amidohydrolyzing activity, enabling the production of this compound with high enantiomeric excess (>99.5%) and a high molar conversion yield.[2] Other enzymes like lipases, chymotrypsin, and penicillin G acylase have also been used for similar resolutions.[2][3]
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly using chiral catalysts or auxiliaries. Methods include the application of chiral sulfoxides to guide the stereochemistry of the reaction.[2]
-
Chiral Inversion: It is possible to convert the more readily available L-phenylalanine (which has an S-configuration) into the desired (R)-β-amino acid. One method involves diazotization and bromination of L-phenylalanine to produce (S)-2-bromo-3-phenylpropanoic acid, followed by a crystallization-induced chiral inversion to yield the (R)-bromo-acid, which can then be converted to the final product.[4]
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| CAS Number | 13921-90-9 | [5][6] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 222 °C (decomposes) (for racemic mixture) | [7] |
| Optical Rotation [α]D | +6.0 to +8.0° (c=1, H₂O) | |
| Synonyms | (+)-3-Amino-3-phenylpropanoic acid, D-β-Phe-OH, (R)-β-Phenylalanine | [1][5] |
Biological Activity and Applications
The primary application of this compound is in the pharmaceutical industry, driven by its utility as a chiral building block.
-
Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing complex molecules where specific stereochemistry is vital for efficacy and safety.[1] Its most notable use is in the side chain of Taxol, a potent anticancer drug.[2]
-
Peptide Chemistry: As an unnatural amino acid, it is incorporated into synthetic peptides to create peptidomimetics. These modified peptides can have enhanced stability, novel biological activities, or specific structural conformations.
-
Neuroscience Research: As an analog of natural amino acids, it is a useful tool for studying neurotransmitter systems and metabolic pathways, potentially providing insights into treatments for neurological conditions.[1]
-
Other Potential Uses: Researchers have explored its use in nutritional supplements and functional foods, although this is less common than its pharmaceutical applications.[1]
While the specific pharmacological profile of the (R)-enantiomer is not extensively documented, the racemic mixture, DL-β-Phenylalanine, has been identified as a structural analogue of GABA and an inhibitor of gastric acid secretion.[8] The distinct biological activities often observed between enantiomers of other drugs, such as β-blockers, underscore the importance of using stereochemically pure compounds in drug development.[9][10]
Experimental Protocols
This section provides a detailed methodology for the enzymatic resolution of racemic N-acetyl-β-phenylalanine to produce the (R)-enantiomer, based on established literature.[2]
Protocol: (R)-Enantiomer-Specific Hydrolysis via Variovorax sp.
-
Preparation of Substrate ((R,S)-N-Ac-β-Phe):
-
Dissolve (R,S)-3-Amino-3-phenylpropanoic acid in water.
-
Basify the solution to a pH of 11-12 using a 25% sodium hydroxide solution.
-
Add acetic anhydride and additional 25% sodium hydroxide solution incrementally while maintaining the pH between 11 and 12.
-
Heat the reaction mixture to 40°C and stir for 3 hours, adjusting the pH as needed.
-
After the reaction, filter any insoluble material and cool the mother liquor to crystallize the N-acetylated product.
-
-
Microbial Culture and Reaction:
-
Culture the Variovorax sp. microorganism in a suitable medium containing (R,S)-N-Ac-β-Phe as an inducer for the amidohydrolyzing enzyme.[2]
-
Prepare a reaction mixture containing the cultured microbial cells (or the isolated enzyme) and the racemic (R,S)-N-Ac-β-Phe substrate in a buffered solution.
-
Incubate the mixture under optimized conditions of temperature and pH (e.g., studies show the enzyme is active over a broad temperature range, with stability up to 70-75°C).[2]
-
-
Analysis and Product Isolation:
-
Monitor the reaction progress by taking samples at regular intervals.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (e.g., CHIRALPAK WH) to separate and quantify the four key components: (R)-N-Ac-β-Phe, (S)-N-Ac-β-Phe, (R)-β-Phe, and (S)-β-Phe.[2]
-
Once the reaction reaches the desired conversion (e.g., >94% molar conversion), terminate the reaction.[2]
-
Separate the product, this compound, from the unreacted (S)-N-Ac-β-Phe and the microbial cells using standard purification techniques such as filtration, extraction, and crystallization.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 7. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]
- 8. 3-Amino-3-phenylpropionic acid - Immunomart [immunomart.com]
- 9. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key focus in medicinal and process chemistry. This document provides detailed application notes and protocols for three effective methods for the synthesis of this compound: Enzymatic Kinetic Resolution, Rhodium-Catalyzed Asymmetric Conjugate Addition, and Asymmetric Synthesis using an Evans Chiral Auxiliary.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficacy and stereoselectivity.
| Synthesis Route | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Lipase from Burkholderia cepacia (Amano PS) | Racemic ethyl 3-amino-3-phenylpropanoate | ~45% | >99% | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield is 50%. |
| Enzymatic Kinetic Resolution | Amidohydrolase from Variovorax sp. | Racemic N-acetyl-3-amino-3-phenylpropanoic acid | 67-96% (conversion) | >99.5% | High enantioselectivity and conversion. | Requires whole-cell catalysis or enzyme isolation. |
| Asymmetric Conjugate Addition | [Rh(OH)((S,S)-Bn-tfb)]₂ | Phthalimidoacrylate and Phenylboronic acid | ~90% | High | High yield and potential for high enantioselectivity. | Requires multi-step synthesis and expensive catalyst. |
| Evans Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone | N-cinnamoyl oxazolidinone | Diastereoselective | >98% (d.e.) | High diastereoselectivity and reliability. | Stoichiometric use of chiral auxiliary, multiple steps. |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate
This protocol describes the enantioselective hydrolysis of racemic ethyl 3-amino-3-phenylpropanoate using a lipase, yielding this compound. The (S)-enantiomer is preferentially hydrolyzed by the enzyme, leaving the unreacted (R)-ester, which can then be hydrolyzed to the desired product.
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Lipase from Burkholderia cepacia (e.g., Amano Lipase PS, immobilized)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzymatic Hydrolysis:
-
In a temperature-controlled reaction vessel, suspend racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) and immobilized lipase (e.g., 50-100% by weight of the substrate) in a biphasic system of toluene and phosphate buffer (e.g., 1:1 v/v).
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of the remaining (R)-ester.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.
-
Separate the organic and aqueous layers. The aqueous layer contains the sodium salt of (S)-3-amino-3-phenylpropanoic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude (R)-ethyl 3-amino-3-phenylpropanoate.
-
-
Hydrolysis of (R)-ester:
-
Dissolve the crude (R)-ester in a suitable solvent (e.g., ethanol).
-
Add 1 M NaOH solution and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with 1 M HCl to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
-
Rhodium-Catalyzed Asymmetric Conjugate Addition
This protocol outlines the synthesis of this compound via an asymmetric 1,4-addition of phenylboronic acid to a protected dehydro-β-amino acid derivative, followed by deprotection.
Materials:
-
Methyl 3-(phthalimido)acrylate
-
Phenylboronic acid
-
Rhodium catalyst (e.g., [Rh(OH)((S,S)-Bn-tfb)]₂)
-
Dioxane/water solvent mixture
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Asymmetric Conjugate Addition:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 3-(phthalimido)acrylate (1 equivalent) and phenylboronic acid (1.5 equivalents) in a degassed dioxane/water mixture (e.g., 10:1 v/v).
-
Add the rhodium catalyst (e.g., 1-3 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected (R)-3-amino-3-phenylpropanoate derivative.
-
-
Deprotection:
-
Dissolve the purified product in ethanol.
-
Add hydrazine hydrate (excess) and reflux the mixture for several hours.
-
Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Treat the residue with aqueous HCl to precipitate the hydrochloride salt of the methyl ester.
-
Hydrolyze the ester as described in the previous protocol to obtain this compound.
-
Asymmetric Synthesis using an Evans Chiral Auxiliary
This method involves the diastereoselective conjugate addition of a nucleophile to an α,β-unsaturated N-acyloxazolidinone, followed by cleavage of the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)
-
Cinnamoyl chloride
-
n-Butyllithium (n-BuLi)
-
A suitable amine source (e.g., benzylamine)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add cinnamoyl chloride dropwise and stir for another 2-3 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to get the N-cinnamoyl oxazolidinone.
-
-
Diastereoselective Conjugate Addition:
-
The specific conditions for the conjugate addition of an amine equivalent will vary. A common approach involves the use of a suitable nitrogen nucleophile in the presence of a Lewis acid to control stereoselectivity. For this example, a simplified conceptual workflow is presented.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the product from the conjugate addition in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite solution.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer with HCl to precipitate the this compound.
-
Filter, wash with cold water, and dry to obtain the final product.
-
Visualizations
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.
Logical Relationship for Synthesis Method Selection
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Amino-3-phenylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer agents like Taxol and novel antibiotics.[1][2] 3-Amino-3-phenylpropanoic acid, a key β-amino acid, is a valuable chiral intermediate. Enzymatic kinetic resolution offers a highly efficient and environmentally friendly method for obtaining the desired enantiomers of this compound from its racemic mixture. This document provides detailed protocols for the enzymatic resolution of racemic 3-amino-3-phenylpropanoic acid and its derivatives using common hydrolases, such as lipases and penicillin G acylases.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer, both in high enantiomeric purity.
I. Lipase-Catalyzed Hydrolysis of 3-Amino-3-phenylpropanoic Acid Esters
Lipases are widely used for the resolution of β-amino acid esters due to their high enantioselectivity.[1][3] The following protocol is based on the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts.
Experimental Protocols
Materials:
-
Racemic methyl or ethyl 3-amino-3-phenylpropanoate hydrochloride
-
Lipase PSIM (from Burkholderia cepacia)[1]
-
Diisopropyl ether (iPr2O)[1]
-
Triethylamine (Et3N)[1]
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic 3-amino-3-phenylpropanoate hydrochloride salt in diisopropyl ether.
-
Addition of Reagents: Add triethylamine (0.5 equivalents) and deionized water (0.5 equivalents) to the reaction mixture.[1]
-
Enzyme Addition: Add Lipase PSIM (immobilized, 30 mg/mL).[1]
-
Incubation: Incubate the reaction mixture at 45°C with agitation.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Work-up and Separation:
-
Adjust the pH of the aqueous phase to acidic (pH 2-3) with HCl to protonate the unreacted amino ester.
-
Extract the unreacted (R)-ester into an organic solvent.
-
Adjust the pH of the aqueous phase to basic (pH 9-10) with NaOH to deprotonate the (S)-amino acid.
-
Isolate the (S)-amino acid.
-
Data Presentation
| Substrate | Enzyme | Solvent | Temp (°C) | Additives | Product | e.e. (%) | Yield (%) | Reference |
| (±)-Ethyl 3-amino-3-phenylpropanoate | Lipase PSIM | iPr2O | 45 | 0.5 equiv Et3N, 0.5 equiv H2O | (S)-3-amino-3-phenylpropanoic acid | ≥99 | >48 | [1] |
| (±)-Ethyl 3-amino-3-phenylpropanoate | Lipase PSIM | iPr2O | 45 | 0.5 equiv Et3N, 0.5 equiv H2O | (R)-Ethyl 3-amino-3-phenylpropanoate | ≥99 | >48 | [1] |
Experimental Workflow
References
Application of (R)-3-Amino-3-phenylpropanoic Acid in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its incorporation into peptide sequences can induce unique secondary structures, enhance proteolytic stability, and modulate biological activity. This document provides detailed application notes and protocols for the successful integration of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).
The primary challenge in incorporating β-amino acids, particularly those with bulky side chains like this compound, lies in achieving efficient coupling reactions. Standard coupling protocols may require optimization to ensure high yields and purity of the final peptide product. This guide outlines recommended procedures, from resin selection and amino acid activation to cleavage and purification, and presents quantitative data to aid in experimental design and execution.
Core Principles of Fmoc-SPPS for β-Amino Acid Incorporation
Fmoc-based solid-phase peptide synthesis is the most widely used method for preparing synthetic peptides.[1] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle of amino acid addition consists of two main steps:
-
Fmoc Deprotection: The removal of the base-labile Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
-
Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a new peptide bond.[2]
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.
The experimental workflow for a single coupling cycle in Fmoc-SPPS is depicted below.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-(R)-3-Amino-3-phenylpropanoic acid into a peptide sequence. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are appropriate.
-
Procedure:
-
Place the desired amount of resin (e.g., 100-500 mg for a 0.1 mmol scale synthesis) into a solid-phase synthesis vessel equipped with a frit.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal accessibility of the reactive sites.
-
After swelling, drain the DMF.
-
Protocol 2: Fmoc Deprotection
-
Reagents:
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
-
Procedure:
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Protocol 3: Coupling of Fmoc-(R)-3-Amino-3-phenylpropanoic acid
Due to the potential for steric hindrance with β-amino acids, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency. Urionium/aminium salt-based reagents such as HATU, HBTU, or HCTU are generally recommended.[3][4]
-
Reagents and Materials:
-
Fmoc-(R)-3-Amino-3-phenylpropanoic acid
-
Coupling Reagent (e.g., HATU, HBTU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Anhydrous, amine-free DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-(R)-3-Amino-3-phenylpropanoic acid and the coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. For sterically hindered amino acids like this one, a longer coupling time or double coupling may be necessary.
-
After the coupling reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to remove excess reagents and by-products.
-
Optional: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[5] If the test is positive (blue beads), a second coupling (double coupling) is recommended.
-
The logical flow for making a decision on whether to perform a second coupling is outlined below.
Protocol 4: Final Cleavage and Deprotection
-
Reagents:
-
Cleavage Cocktail: A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The specific composition can be adjusted based on the amino acid composition of the peptide.
-
-
Procedure:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Protocol 5: Peptide Purification and Analysis
-
Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent.
-
-
Analysis:
-
The purity of the final peptide is assessed by analytical RP-HPLC.
-
The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[7]
-
Quantitative Data and Performance Comparison
The successful incorporation of Fmoc-(R)-3-Amino-3-phenylpropanoic acid is dependent on the chosen coupling conditions. While specific yields can be sequence-dependent, the following tables provide a summary of expected performance based on the selection of coupling reagents.
Table 1: Comparison of Coupling Reagents for Fmoc-(R)-3-Amino-3-phenylpropanoic acid
| Coupling Reagent | Molar Equivalents (vs. Resin Loading) | Typical Coupling Time | Expected Coupling Efficiency | Notes |
| HATU | 3-4 | 1-4 hours | >98% | Highly efficient for sterically hindered amino acids. May require pre-activation.[3] |
| HBTU | 3-4 | 2-6 hours | >95% | A common and effective coupling reagent. Longer coupling times may be needed compared to HATU. |
| HCTU | 3-4 | 2-6 hours | >95% | Similar in efficacy to HBTU, often with faster reaction rates. |
| DIC/Oxyma | 3-4 | 4-12 hours | 90-95% | A cost-effective option, but generally requires longer reaction times for complete coupling of hindered residues.[8] |
Table 2: General Parameters for a 0.1 mmol Scale Synthesis
| Parameter | Value |
| Resin Loading | 0.4 - 0.7 mmol/g |
| Fmoc-(R)-3-Amino-3-phenylpropanoic acid | 0.4 mmol (4 eq.) |
| Coupling Reagent (e.g., HATU) | 0.38 mmol (3.8 eq.) |
| Base (e.g., DIPEA) | 0.8 mmol (8 eq.) |
| Fmoc Deprotection | 2 x 10 min with 20% piperidine/DMF |
| Final Cleavage Time | 2-4 hours |
| Expected Crude Purity | 70-85% (Sequence dependent) |
| Expected Final Yield (after purification) | 15-40% (Sequence and purification dependent) |
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a valuable strategy for developing novel peptide-based therapeutics and research tools. While the steric bulk of this β-amino acid presents challenges, the use of potent coupling reagents like HATU, along with optimized reaction times and the potential for double coupling, can lead to high-purity peptides in good yields. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully synthesize peptides containing this important non-proteinogenic amino acid. Careful monitoring of the coupling steps and rigorous purification are essential for obtaining the desired product with high fidelity.
References
- 1. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
Application Notes and Protocols for the Protection of (R)-3-Amino-3-phenylpropanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the protection of the amino and carboxylic acid functionalities of (R)-3-Amino-3-phenylpropanoic acid, a key chiral building block in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its successful incorporation into target structures often requires the selective protection of its amino and carboxylic acid groups to prevent unwanted side reactions. The choice of protecting groups is crucial and depends on the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps. This document outlines protocols for the protection of the amino group with tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups, as well as for the protection of the carboxylic acid moiety as a methyl or ethyl ester.
Amino Group Protection
The selection of an appropriate amino-protecting group is critical for the successful synthesis of peptides and other complex molecules. The most commonly used N-protecting groups for amino acids are Boc, Cbz, and Fmoc, each with its distinct deprotection conditions, allowing for orthogonal protection strategies.
N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid [1]
-
Dissolution: Dissolve this compound (2.1 g, 12.7 mmol, 1.0 equiv.) and sodium bicarbonate (NaHCO₃, 1.6 g, 19 mmol, 1.5 equiv.) in water (30 mL).
-
Reaction Setup: Add diethyl ether (30 mL) and di-tert-butyl dicarbonate ((Boc)₂O, 4.1 g, 19 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 8 hours.
-
Monitoring: Confirm the complete conversion of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of n-BuOH/HOAc/H₂O (50/25/25).
-
Work-up:
-
Remove the solvent by rotary evaporation.
-
Partition the crude mixture between 1% HCl and ethyl acetate (EtOAc).
-
Extract the aqueous layer with EtOAc.
-
Dry the combined organic extracts with anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel using 10% methanol in dichloromethane (DCM) as the eluent to obtain (R)-N-Boc-3-Amino-3-phenylpropanoic acid.
N-Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, which is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.
Experimental Protocol: Synthesis of (R)-N-Cbz-3-Amino-3-phenylpropanoic acid (General procedure adapted for the target molecule)[2]
-
Reaction Setup: To a mixture of this compound (1 mmol) and benzyl chloroformate (Cbz-Cl, 1.05 mmol), add distilled water (3 mL).
-
Reaction: Stir the mixture at room temperature. The reaction time may vary and should be monitored by TLC.
-
Work-up:
-
After completion of the reaction, add water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).
-
Concentrate the combined organic extracts.
-
-
Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Cbz protected product.
N-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is extensively used in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine.
Experimental Protocol: Synthesis of (R)-N-Fmoc-3-Amino-3-phenylpropanoic acid (General procedure adapted for the target molecule)[3]
-
Reaction Setup: To a mixture of this compound (1 mmol) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 mmol), add a 3:1 mixture of water and ethanol (1.5 mL).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, acidify the solution with 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Carboxylic Acid Protection
Protection of the carboxylic acid group, typically as an ester, is often necessary to prevent its interference in subsequent coupling reactions.
Methyl Esterification
Experimental Protocol: Synthesis of this compound methyl ester hydrochloride (General procedure)[4]
-
Reaction Setup: Suspend this compound in methanol.
-
Reagent Addition: Add trimethylchlorosilane (TMSCl) to the suspension at room temperature.
-
Reaction: Stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt.
Ethyl Esterification of N-Protected Amino Acid
Experimental Protocol: Synthesis of Ethyl (R)-3-(tert-butoxycarbonylamino)-3-phenylpropanoate (General procedure)
-
Reaction Setup: Dissolve N-Boc-(R)-3-amino-3-phenylpropanoic acid in ethanol.
-
Esterification: Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl ester.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of this compound.
Table 1: N-Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc | (Boc)₂O | NaHCO₃ | Water/Diethyl ether | 8 | Room Temp | High |
| Cbz | Cbz-Cl | - | Water | Variable | Room Temp | Good |
| Fmoc | Fmoc-Cl | - | Water/Ethanol | Variable | 60 | High |
Table 2: Carboxylic Acid Esterification of N-Protected this compound
| N-Protecting Group | Ester | Reagent | Solvent | Time (h) | Temperature | Yield (%) |
| Boc | Methyl | MeI, K₂CO₃ | Acetone | 10 | Reflux | 85 (over 2 steps)[5] |
| - | Methyl | TMSCl | Methanol | Variable | Room Temp | Good to Excellent[4] |
| - | Ethyl | SOCl₂ | Ethanol | Variable | Reflux | Good |
Deprotection Protocols
The removal of protecting groups is a critical step and must be performed under conditions that do not affect other parts of the molecule.
Boc Group Deprotection
The Boc group is typically removed under acidic conditions.
Experimental Protocol: Deprotection of (R)-N-Boc-3-Amino-3-phenylpropanoic acid methyl ester
-
Reaction Setup: Dissolve the Boc-protected amino acid ester in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Deprotection: Add trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent, and stir the mixture at room temperature.[6]
-
Monitoring: The reaction is usually complete within 1-2 hours and can be monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting product is often obtained as a TFA salt.
Cbz Group Deprotection
The Cbz group is commonly removed by catalytic hydrogenolysis.
Experimental Protocol: Deprotection of (R)-N-Cbz-3-Amino-3-phenylpropanoic acid ethyl ester
-
Reaction Setup: Dissolve the Cbz-protected amino acid ester in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid ester.
Fmoc Group Deprotection
The Fmoc group is cleaved under mild basic conditions.
Experimental Protocol: Deprotection of (R)-N-Fmoc-3-Amino-3-phenylpropanoic acid methyl ester
-
Reaction Setup: Dissolve the Fmoc-protected amino acid ester in N,N-dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.
-
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by washing with a non-polar solvent to remove the dibenzofulvene-piperidine adduct.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the protection and deprotection of this compound.
References
Application Note: Chiral HPLC Analysis of (R)-3-Amino-3-phenylpropanoic Acid Enantiomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and analysis of (R)-3-Amino-3-phenylpropanoic acid and its (S)-enantiomer. This compound, also known as (R)-β-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals. The accurate determination of its enantiomeric purity is critical for drug efficacy and safety. This document provides a comprehensive protocol using a chiral stationary phase (CSP) for the effective resolution of these enantiomers, making it suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
3-Amino-3-phenylpropanoic acid is a valuable β-amino acid, with its enantiomers serving as key intermediates in the synthesis of pharmaceuticals like the anticancer agent Taxol.[1] The stereochemistry of these intermediates is paramount, necessitating reliable analytical methods to ensure enantiomeric purity. Chiral HPLC is a powerful technique for separating enantiomers, often employing chiral stationary phases that exhibit stereoselective interactions.[2][3][4] This note describes a method utilizing a chiral column for the direct enantioseparation of (R)- and (S)-3-Amino-3-phenylpropanoic acid.
Experimental
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Column: A CHIRALPAK WH column (250 x 4.6 mm I.D.) is recommended.[1] Other teicoplanin-based columns, such as Astec CHIROBIOTIC T, are also highly effective for separating underivatized amino acid enantiomers.[5][6][7]
-
Mobile Phase: 5% (v/v) Methanol and 1 mM Copper (II) Sulfate (CuSO₄) in deionized water.[1]
-
Chemicals and Reagents:
-
This compound standard
-
(S)-3-Amino-3-phenylpropanoic acid standard
-
Racemic (R,S)-3-Amino-3-phenylpropanoic acid
-
Methanol (HPLC grade)
-
Copper (II) Sulfate (analytical grade)
-
Deionized water
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | CHIRALPAK WH (250 x 4.6 mm I.D.) |
| Mobile Phase | 5% (v/v) Methanol / 1 mM CuSO₄ in Water |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of (R)- and (S)-3-Amino-3-phenylpropanoic acid at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a racemic standard solution containing both enantiomers at a concentration of 0.5 mg/mL each in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations for linearity assessment.
Sample Preparation:
-
Accurately weigh the sample containing 3-Amino-3-phenylpropanoic acid.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
Data Analysis
-
Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the individual standards.
-
Quantification: Calculate the concentration of each enantiomer in the samples using the peak areas and the calibration curve generated from the working standards.
-
Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the following formula: % ee = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] x 100 Where Area_R and Area_S are the peak areas of the (R)- and (S)-enantiomers, respectively.
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of 3-Amino-3-phenylpropanoic acid enantiomers under the specified conditions.
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (min) | tS (To be determined experimentally) | tR (To be determined experimentally) |
| Resolution (Rs) | > 1.5 | |
| Linearity (µg/mL) | 0.1 - 500 | |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) (µg/mL) | 0.1 | |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Note: Retention times are dependent on the specific column and system and should be determined experimentally. The linearity, LOD, and LOQ values are based on similar analyses of phenylalanine enantiomers and are expected to be comparable.[2][3][4]
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of 3-Amino-3-phenylpropanoic acid enantiomers.
Method Development Logic
Caption: Key steps in the development of a chiral HPLC method.
Conclusion
The described HPLC method provides a reliable and efficient means for the enantioselective analysis of this compound. The use of a chiral stationary phase with an optimized mobile phase allows for excellent resolution and accurate quantification of the enantiomers. This application note serves as a comprehensive guide for researchers and professionals involved in the synthesis and quality control of chiral pharmaceutical intermediates.
References
Application Note: Quantitative Analysis of (R)-3-Amino-3-phenylpropanoic Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of (R)-3-Amino-3-phenylpropanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, a chiral β-amino acid, is a crucial building block in the synthesis of various pharmaceuticals. Its enantiomeric purity and concentration are critical quality attributes that necessitate a sensitive and selective analytical method for its quantification in biological matrices. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma, suitable for pharmacokinetic studies and other drug development applications.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS): this compound-¹³C₆
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 50 µL of human plasma with 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Value |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 50 |
| 3.0 | 50 |
| 3.1 | 95 |
| 5.0 | 95 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM).
Table 3: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Data Presentation
Table 4: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 166.1 | 120.1 | 100 | 25 | 15 |
| This compound | 166.1 | 91.1 | 100 | 25 | 20 |
| This compound-¹³C₆ (IS) | 172.1 | 126.1 | 100 | 25 | 15 |
Table 5: Representative Quantitative Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 105% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
The Versatile Chiral Building Block: (R)-3-Amino-3-phenylpropanoic Acid in Modern Synthesis
(R)-3-Amino-3-phenylpropanoic acid, a non-proteinogenic β-amino acid, has emerged as a critical chiral building block in the landscape of pharmaceutical and materials science research. Its unique structural motif, featuring a stereocenter at the β-position, provides a valuable scaffold for the synthesis of a diverse array of complex molecules with significant biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile building block.
Core Applications
The utility of this compound spans several key areas of chemical synthesis, primarily driven by its application in constructing peptidomimetics and as a precursor for pharmacologically active compounds.
-
β-Peptide Synthesis: β-peptides, oligomers of β-amino acids, are of significant interest due to their ability to form stable secondary structures and their resistance to proteolytic degradation. This compound is a fundamental component in the design and synthesis of these novel biomaterials.
-
Pharmaceutical Intermediates: This chiral building block is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Dapoxetine.
-
Janus Kinase (JAK) Inhibitors: Derivatives of this compound have been utilized in the development of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.
Data Presentation: Comparative Analysis of Synthesis and Resolution Methods
The enantiopurity of this compound is paramount for its applications. Various methods have been developed for its asymmetric synthesis and the resolution of its racemic mixtures. The following tables summarize quantitative data from representative methods.
Table 1: Asymmetric Synthesis of this compound Derivatives
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Conjugate Addition | Chiral Thiourea Organocatalyst | Cinnamic Acid Ester | 85-95 | 90-98 | |
| Enantioselective Hydrogenation | Rhodium-based Chiral Catalyst | β-Aminoacrylate | >95 | >99 | |
| Chiral Auxiliary Mediated | Evans Oxazolidinone | Phenylacetyl Chloride | 80-90 | >98 (diastereomeric excess) |
Table 2: Enzymatic Resolution of Racemic N-Acetyl-3-amino-3-phenylpropanoic Acid
| Enzyme | Microorganism Source | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess of (R)-acid (ee, %) | Reference |
| Acylase | Aspergillus oryzae | 50 | ~50 | >99 | |
| Penicillin G Acylase | E. coli | 20 | 45-50 | >98 | |
| Amidohydrolase | Variovorax sp. | 10 | 67-96 | >99.5 | [1] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol details the procedure for the N-terminal protection of this compound with a tert-butyloxycarbonyl (Boc) group, a crucial step for its use in solid-phase peptide synthesis.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
1% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and NaHCO₃ (1.5 eq) in water.
-
Add diethyl ether to the aqueous solution.
-
Add (Boc)₂O (1.5 eq) to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of n-butanol/acetic acid/water (50:25:25).
-
Once the starting material is consumed, remove the organic solvent by rotary evaporation.
-
Partition the crude mixture between 1% HCl and EtOAc.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 10% MeOH/DCM eluent to yield (R)-N-Boc-3-Amino-3-phenylpropanoic acid.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using Boc-(R)-3-Amino-3-phenylpropanoic Acid
This protocol outlines the manual solid-phase synthesis of a dipeptide, for example, Phe-β-Phe, using the Boc-protected building block.
Materials:
-
Wang resin
-
Boc-L-Phenylalanine
-
Boc-(R)-3-Amino-3-phenylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
1. Resin Swelling and First Amino Acid Coupling:
- Swell the Wang resin in DMF for 1 hour.
- In a separate flask, pre-activate Boc-L-Phenylalanine (3 eq) with DCC (3 eq) and HOBt (3 eq) in DMF for 30 minutes.
- Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.
- Add the activated amino acid solution and DIEA (1 eq) to the swollen resin.
- Shake the reaction vessel for 4 hours at room temperature.
- Wash the resin sequentially with DMF, DCM, and MeOH and dry under vacuum.
2. Boc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Boc group.
- Wash the resin thoroughly with DMF and DCM.
3. Second Amino Acid Coupling:
- Pre-activate Boc-(R)-3-Amino-3-phenylpropanoic acid (3 eq) with DCC (3 eq) and HOBt (3 eq) in DMF as described above.
- Add the filtered, activated solution and DIEA (1 eq) to the deprotected resin.
- Shake for 4 hours at room temperature.
- Wash the resin as before.
4. Cleavage from Resin:
- Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
5. Purification:
- Purify the crude dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of Boc-(R)-3-Amino-3-phenylpropanoic acid.
Caption: The JAK-STAT signaling pathway and the point of inhibition by targeted drugs.[3][4]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-3-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-3-phenylpropanoic acid, a key chiral intermediate in pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several successful methods for the synthesis of this compound are available, each with distinct advantages and challenges. Key approaches include:
-
Enzymatic Resolution: This method often involves the enantiomer-specific hydrolysis of a racemic N-acyl-β-phenylalanine derivative using enzymes like penicillin G acylase or lipases.[1][2]
-
Asymmetric Hydrogenation: Chiral catalysts, often rhodium or ruthenium-based, are used for the asymmetric hydrogenation of enamines or other suitable precursors.[3][4][5][6]
-
Aza-Michael Addition: This involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9]
-
Rodionow-Johnson Reaction: This classical method involves the condensation of benzaldehyde, malonic acid, and ammonium acetate, which can produce β-amino acids alongside byproducts.[2]
Q2: What is a major challenge in the synthesis of this compound?
A2: A primary challenge is achieving high enantioselectivity to isolate the desired (R)-enantiomer from its (S)-enantiomer. Side reactions, such as the formation of α-amino acid analogs and cinnamic acid, can also complicate purification and reduce yields.[2] Controlling regioselectivity in certain reactions is also a critical factor.[2]
Q3: Can racemization occur during the synthesis or workup?
A3: Yes, racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can be a concern.[10] The stability of the chiral center is dependent on the reaction conditions, particularly pH and temperature. Basic conditions, for instance, can sometimes lead to partial racemization.[11]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled, but be mindful of potential side reactions. |
| Product Degradation | In enzymatic resolutions, the microorganism used can sometimes degrade the desired product.[1] Monitor for product degradation over time and consider optimizing the reaction time or using a different enzyme or microorganism. |
| Suboptimal Reaction Conditions | The choice of solvent, catalyst, and temperature can significantly impact yield. For instance, in asymmetric hydrogenation, solvent acidity can play a crucial role, with trifluoroethanol (TFE) being preferred for some substrates and methanol for others.[5] Review the literature for optimal conditions for your specific synthetic route. |
| Poor Recovery During Workup | Ensure the pH is adjusted correctly during the extraction and isolation steps to maximize the precipitation or extraction of the amino acid. The isoelectric point of the amino acid is a critical parameter for its isolation. |
Problem 2: Low Enantioselectivity (Low %ee)
| Potential Cause | Recommended Solution |
| Ineffective Chiral Catalyst or Auxiliary | The choice of chiral ligand or auxiliary is critical for enantioselectivity. For asymmetric hydrogenation, ligands like Josiphos-type have shown high efficiency.[3][4][5] If using a chiral auxiliary, ensure its purity and that it is appropriate for the desired stereochemical outcome. |
| Racemization | As mentioned in the FAQs, certain conditions can lead to racemization. Avoid prolonged exposure to harsh basic or acidic conditions, and keep temperatures as low as reasonably possible to maintain the stereochemical integrity of the product. |
| Suboptimal Reaction Conditions | Enantioselectivity can be highly sensitive to reaction parameters. For example, in enzymatic resolutions, the pH and temperature must be carefully controlled to match the enzyme's optimal activity and selectivity profile.[1] |
Problem 3: Presence of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Formation of α-Amino Acid Analogs | In some metal-catalyzed hydroamination reactions, the formation of the α-amino acid can be a competing side reaction.[2] The choice of catalyst and ligands is crucial for controlling the regioselectivity of the amine addition. |
| Formation of Cinnamic Acid | The Rodionow-Johnson reaction is known to produce cinnamic acid as a byproduct.[2] Purification methods such as recrystallization or chromatography may be necessary to separate the desired β-amino acid from this impurity. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have a mixture of starting materials and products. Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
| Formation of Diacid Byproducts | In reactions involving malonic acid, the formation of a diacid can occur.[2] Careful control of the reaction stoichiometry and conditions can help to minimize this. |
Quantitative Data Summary
Table 1: Comparison of Yields and Enantioselectivity for Different Synthetic Methods
| Synthetic Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (%ee) | Reference |
| Enzymatic Resolution | Microorganism 119L | (R,S)-N-Ac-β-Phe | >99.5 | 67 | [1] |
| Enzymatic Resolution | Amano PS Lipase | Racemic amino ester | >99 | 45 | [2] |
| Asymmetric Hydrogenation | Rh-Josiphos | Unprotected enamino ester | High | 93-97 | [3][4] |
| Aza-Michael Addition | Catalyst-free | β-fluoroalkylated acrylates | up to 99 | N/A | [7] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of (R,S)-N-Acetyl-3-amino-3-phenylpropanoic Acid
This protocol is adapted from a method utilizing an enantiomer-specific amidohydrolase.[1]
-
Substrate Preparation:
-
Dissolve (R,S)-3-Amino-3-phenylpropanoic acid in water.
-
Adjust the pH to 11.4 with a 25% sodium hydroxide solution.
-
Add acetic anhydride and maintain the pH at 11-12 with sodium hydroxide solution while stirring at 40°C for 3 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl to crystallize the (R,S)-N-Ac-β-Phe.
-
Filter, wash with water, and dry the product.
-
-
Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), 15% (w/v) glycerol, and the racemic N-acetylated substrate.
-
Add the cell-free extract of a microorganism expressing the (R)-enantiomer-specific amidohydrolase (e.g., microorganism 119L).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 45°C) for a predetermined time.
-
Terminate the reaction by heating (e.g., 90°C for 5 minutes).
-
-
Product Isolation:
-
Separate the resulting this compound from the unreacted (S)-N-Ac-β-Phe using standard techniques such as ion-exchange chromatography or selective crystallization.
-
Protocol 2: Asymmetric Hydrogenation of an Unprotected Enamine Ester
This protocol is a general representation based on rhodium-catalyzed asymmetric hydrogenation.[3][5]
-
Catalyst Preparation:
-
In a glovebox, charge a reaction vessel with the rhodium precursor (e.g., [(COD)RhCl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) in a suitable solvent (e.g., 2,2,2-trifluoroethanol - TFE).
-
Stir the mixture to form the active catalyst.
-
-
Hydrogenation:
-
Add the unprotected β-enamino ester substrate to the catalyst solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 90-100 psig).
-
Heat the reaction to the optimal temperature (e.g., 50°C) and stir for the required time (e.g., 18 hours).
-
-
Workup and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The resulting β-amino ester can then be purified by chromatography.
-
Subsequent hydrolysis of the ester group will yield the desired this compound.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. creation.com [creation.com]
Technical Support Center: Enzymatic Resolution of 3-Amino-3-phenylpropanoic Acid
Welcome to the technical support center for the enzymatic resolution of β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during the synthesis of enantiomerically pure 3-Amino-3-phenylpropanoic acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the kinetic resolution of 3-Amino-3-phenylpropanoic acid?
A1: The most frequently employed enzymes for the kinetic resolution of 3-Amino-3-phenylpropanoic acid (β-phenylalanine) and its derivatives are hydrolases, particularly lipases and penicillin G acylase.[1][2][3]
-
Lipases: Enzymes like Candida antarctica Lipase B (CALB), Lipase PS from Burkholderia cepacia (formerly Pseudomonas cepacia), and Candida rugosa lipase are widely used.[1][4] They typically catalyze the enantioselective hydrolysis or acylation of β-amino esters.[1][5]
-
Penicillin G Acylase (PGA): This enzyme is effective for the hydrolysis of N-phenylacetyl derivatives of β-amino acids.[2][6]
-
Other Enzymes: Proteases, such as chymotrypsin, and various amidohydrolases from microorganisms like Variovorax sp. and Burkholderia sp. have also been successfully used for resolving N-acyl β-amino acids.[2]
Q2: Why is my reaction yield for a single enantiomer limited to around 50%?
A2: A theoretical maximum yield of 50% for a single enantiomer is an inherent limitation of a standard kinetic resolution (KR).[7][8] The process involves the selective reaction of one enantiomer from a 1:1 racemic mixture, leaving the other enantiomer unreacted.[8] Once 50% of the starting material is consumed (ideally, all of one enantiomer), the reaction stops, resulting in a 50% yield of the product and 50% of the unreacted starting material.
Q3: How can I achieve a theoretical yield greater than 50%?
A3: To overcome the 50% yield barrier of kinetic resolution, a Dynamic Kinetic Resolution (DKR) must be implemented.[8][9] This process combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[7] By continuously converting the "unwanted" enantiomer back into the racemate, the substrate pool for the enzyme is replenished, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[10][11]
Troubleshooting Guides
Problem 1: Low or No Conversion/Yield
You are observing very low conversion of your racemic starting material, resulting in a poor yield of the desired product.
Q: What are the potential causes and solutions for low reaction yield?
A: Low yield is a common issue that can stem from several factors related to the enzyme's activity and the reaction conditions. The following troubleshooting workflow can help identify the root cause.
Detailed Explanations:
-
Enzyme Deactivation: Enzymes are sensitive to storage and handling.[12][13] Extreme temperatures or pH shifts can cause denaturation, leading to a loss of activity.[12][14] Always verify the activity of a new batch of enzyme.
-
Sub-optimal Reaction Conditions: Every enzyme has an optimal range for pH, temperature, and solvent.[8] For instance, the optimal pH for immobilized Penicillin G Acylase is 8.0, with an optimal temperature of 45°C.[15][16] Deviations from these optima can drastically reduce the reaction rate.[17]
-
Enzyme Inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme's activity.[7] Substrate inhibition can sometimes be addressed by adding the substrate gradually (fed-batch) to maintain a low, constant concentration.[7]
-
Mass Transfer Limitations: For immobilized enzymes, the rate at which the substrate diffuses from the bulk solution to the enzyme's active site can be the rate-limiting step, leading to lower than expected yields.[7]
Problem 2: Low Enantiomeric Excess (e.e.)
The reaction proceeds, but the enantiomeric excess (e.e.) of the product or the remaining substrate is poor.
Q: How can I improve the enantiomeric excess (e.e.) of my product?
A: Low enantiomeric excess indicates that the enzyme is not discriminating effectively between the two enantiomers. This can be influenced by the choice of enzyme, reaction conditions, and reaction progress.
Factors Influencing Enantioselectivity:
| Factor | Cause of Low e.e. | Recommended Action |
| Enzyme Choice | The selected enzyme may have inherently low enantioselectivity for the specific substrate. | Screen a variety of enzymes (e.g., different lipases like CALB, PSIM, or Penicillin G Acylase). Enantioselectivity is highly substrate-dependent. |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity by allowing the enzyme more conformational flexibility, which may reduce the energy difference between the diastereomeric transition states. | Lower the reaction temperature. This often enhances enantioselectivity, though it may slow the reaction rate. Find a balance between rate and selectivity. |
| Organic Solvent | The nature of the organic solvent can significantly impact enzyme structure and, consequently, its enantioselectivity.[14] | Screen different solvents (e.g., diisopropyl ether, toluene, t-butyl methyl ether).[4] The "E-value" (enantiomeric ratio) can change dramatically with the solvent. |
| Reaction Conversion | For kinetic resolutions, the maximum e.e. of the product is achieved at low conversion, while the maximum e.e. of the unreacted substrate is achieved at higher conversion (ideally close to 50%). Running the reaction too far past 50% conversion will decrease the e.e. of the remaining substrate due to the slower reaction of the "wrong" enantiomer. | Monitor the reaction progress closely using chiral HPLC or GC. Stop the reaction at the optimal point (typically ~50% conversion for the highest e.e. of the unreacted substrate).[18] |
| Acyl Donor/Group | In transesterification or hydrolysis of N-acyl groups, the structure of the acyl group can influence how the substrate fits into the enzyme's active site, affecting selectivity. | If applicable, try different acyl donors (for transesterification) or different N-acyl protecting groups (e.g., phenylacetyl vs. chloroacetyl).[2] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-Amino-3-phenylpropanoate
This protocol is a starting point and should be optimized for specific substrates and enzymes.
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized Lipase (e.g., Burkholderia cepasia Lipase, PSIM)[1]
-
Organic Solvent (e.g., Diisopropyl ether, iPr₂O)[1]
-
Triethylamine (Et₃N)
-
Deionized Water
-
Buffer solution (e.g., Phosphate buffer, pH 7.0)
-
Ethyl acetate and HCl for workup
Procedure:
-
Reaction Setup: To a stirred solution of racemic ethyl 3-amino-3-phenylpropanoate (1.0 eq) in diisopropyl ether, add triethylamine (0.5 eq) and deionized water (0.5 eq).[1]
-
Enzyme Addition: Add the immobilized lipase (e.g., 30 mg/mL of substrate solution).[1]
-
Incubation: Stir the suspension at a constant temperature (e.g., 45 °C).[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Quench the aliquot with a small amount of acid, extract with ethyl acetate, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Workup: When the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Separation:
-
Unreacted Ester: The filtrate contains the unreacted (R)-ester. Wash the organic solution with a mild acid (e.g., 1M HCl) and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Product Acid: The (S)-3-amino-3-phenylpropanoic acid product is in the aqueous acid washings. Adjust the pH of the aqueous layer to be neutral or slightly basic and extract with an appropriate organic solvent or use ion-exchange chromatography to isolate the amino acid.
-
-
Analysis: Determine the final yield and confirm the enantiomeric excess of both the recovered ester and the product acid using a validated chiral HPLC or GC method.[18]
Workflow Diagram
References
- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. collab.its.virginia.edu [collab.its.virginia.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 10. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 11. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Enzyme Stability Challenges → Term [climate.sustainability-directory.com]
- 13. Stability of biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Coupling Reactions with (R)-3-Amino-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide coupling reactions involving the sterically hindered beta-amino acid, (R)-3-Amino-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenges arise from its structure as a β-amino acid with a bulky phenyl group, leading to:
-
Steric Hindrance: The phenyl group can physically block the reactive sites, slowing down the coupling reaction and potentially leading to incomplete reactions.[1]
-
Reduced Nucleophilicity: The amine group's reactivity can be diminished by the adjacent bulky substituent, making it a less effective nucleophile.[1]
-
Aggregation: Peptide sequences containing hydrophobic residues like this compound have a tendency to aggregate on the solid support, which can hinder reagent access and lead to failed or incomplete synthesis.[1]
-
Racemization: While less of a concern for the beta-carbon, the risk of epimerization at the alpha-carbon of the coupling partner still exists, especially with over-activation or strong bases.[1][2]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, potent coupling reagents are generally required.[1] Onium-salt based reagents are often the preferred choice.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly reactive and effective for hindered couplings, with a low risk of racemization.[2][3]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A good balance of reactivity and stability, suitable for many challenging couplings.[2][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt known for high reactivity and a better safety profile.[3][4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective and can lead to cleaner reactions as it avoids guanidinylation side reactions.[2][4]
Standard carbodiimide reagents like DCC and EDC are often less effective and may result in lower yields for such hindered systems.[1][2]
Q3: How can I minimize racemization during the coupling of this compound?
Racemization, or the loss of stereochemical integrity, can lead to diastereomeric impurities that are difficult to separate.[1] To minimize this risk:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure.[1][2] These additives suppress racemization by forming less reactive, more stable active esters.[2]
-
Choose a Weaker Base: Strong bases like diisopropylethylamine (DIPEA) can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[1][4]
-
Control Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. Reduce the pre-activation time before adding the amine component.[1]
-
Optimize Temperature: Perform couplings at room temperature or even lower (0 °C) if racemization is a significant issue. Avoid prolonged heating.[1][3]
Q4: What solvents are recommended for coupling reactions with this amino acid?
The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation.[5]
-
DMF (N,N-Dimethylformamide): The most common solvent for solid-phase peptide synthesis (SPPS).
-
NMP (N-Methyl-2-pyrrolidone): Often a better choice for hydrophobic and aggregation-prone sequences as it has superior solvating properties.[5]
-
"Magic Mixtures": In cases of severe aggregation, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be employed to improve solvation.[3]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
-
Possible Cause: Insufficiently reactive coupling reagent.
-
Solution: Switch to a more potent onium-salt reagent such as HATU, HBTU, or COMU.[1]
-
-
Possible Cause: Steric hindrance preventing the reaction.
-
Possible Cause: Peptide aggregation on the resin.
-
Possible Cause: Incomplete Fmoc-deprotection of the preceding amino acid.
-
Solution: Ensure complete deprotection by extending the piperidine treatment time or performing a second deprotection step. Monitor with a ninhydrin test.
-
Issue 2: Presence of Deletion Sequences in the Final Product
-
Possible Cause: Incomplete coupling at the this compound step.
-
Solution: Implement a double coupling strategy. After the first coupling, wash the resin and perform a second coupling with fresh reagents.[5]
-
-
Possible Cause: Aggregation leading to inaccessible amine groups.
-
Solution: In addition to solvent changes, consider incorporating a Dmb- or Hmb-protected derivative or a pseudoproline dipeptide in the sequence prior to the difficult coupling to disrupt secondary structure formation.
-
Issue 3: Difficulty in Purifying the Final Peptide
-
Possible Cause: Presence of hard-to-separate diastereomers due to racemization.
-
Possible Cause: Side products from the coupling reaction.
-
Solution: If using an aminium/uronium reagent like HBTU or HATU, avoid using a large excess as it can lead to guanidinylation of the N-terminal amine. Phosphonium reagents like PyBOP do not have this side reaction.
-
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Relative Reactivity | Notes |
| HATU | Aminium/Uronium Salt | Very High | Excellent for hindered couplings; low racemization risk, especially with HOAt.[2] |
| HBTU | Aminium/Uronium Salt | High | A reliable and widely used reagent for difficult couplings.[2][4] |
| COMU | Aminium/Uronium Salt | Very High | High reactivity and produces non-explosive byproducts.[4] |
| PyBOP | Phosphonium Salt | High | Efficient coupling with reduced risk of guanidinylation side reactions.[2][4] |
| DEPBT | Phosphonium Salt | Moderate-High | Known for very low racemization, particularly useful for sensitive amino acids.[2] |
| DIC/HOBt | Carbodiimide | Moderate | May be sufficient for some couplings but generally less effective for highly hindered residues.[2] |
Table 2: Recommended Bases and Additives
| Component | Examples | Purpose |
| Base | DIPEA, NMM, Collidine | Activates the coupling reagent and neutralizes protonated amines. |
| Additive | HOBt, HOAt, Oxyma Pure | Suppresses racemization and enhances coupling efficiency. |
Experimental Protocols
Protocol 1: Manual SPPS Coupling of Fmoc-(R)-3-Amino-3-phenylpropanoic acid using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-3-Amino-3-phenylpropanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add DIPEA (6 eq.) to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction or perform a second coupling.[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[1]
Protocol 2: Automated SPPS Coupling using HBTU
This protocol assumes the use of a microwave peptide synthesizer.
-
Resin Loading: Load the resin into the reaction vessel of the synthesizer.
-
Deprotection Method: Program a standard Fmoc-deprotection method using 20% piperidine in DMF, including thorough washing steps.
-
Coupling Method:
-
Deliver a solution of Fmoc-(R)-3-Amino-3-phenylpropanoic acid (4 eq.) in DMF.
-
Deliver a solution of HBTU (3.9 eq.) and HOBt (4 eq.) in DMF.
-
Deliver DIPEA (8 eq.) to initiate the coupling.
-
Set the reaction time to 30-60 minutes at room temperature, or use a microwave method (e.g., 5 minutes at 75°C).
-
-
Double Coupling (Optional): Program the synthesizer to perform a second coupling cycle if the residue is known to be particularly difficult to couple.
-
Washing: Ensure the post-coupling wash steps are extensive to remove all soluble byproducts.
Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Decision-making flowchart for troubleshooting low coupling yields.
Caption: Factors contributing to racemization and corresponding mitigation strategies.
References
Technical Support Center: Purification of (R)-3-Amino-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-Amino-3-phenylpropanoic acid. The following sections offer detailed experimental protocols, data presentation in tabular format, and workflow visualizations to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Impurities in this compound can be broadly categorized into two types: chemical impurities and stereoisomeric impurities.
-
Chemical Impurities: These can arise from the synthetic route used. Common chemical impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used during the synthesis and work-up.
-
By-products: Molecules formed through side reactions. For instance, in syntheses involving protection and deprotection steps, by-products related to incomplete reactions can occur.[1] Oxidation of the amino acid is also a potential side reaction.
-
-
Stereoisomeric Impurities: The most common stereoisomeric impurity is the undesired (S)-enantiomer, (S)-3-Amino-3-phenylpropanoic acid. The presence of the (S)-enantiomer can result from incomplete stereoselectivity in an asymmetric synthesis or from racemization during a synthetic step.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Recrystallization: Effective for removing both chemical and, to some extent, enantiomeric impurities. For enhancing enantiomeric purity, recrystallization is often performed after forming diastereomeric salts.
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and highly effective method for separating enantiomers. It involves reacting the racemic or enantiomerically enriched amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for isolating the desired compound from a mixture of impurities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is particularly effective for separating enantiomers.
Q3: How can I improve the enantiomeric excess (e.e.) of my this compound sample?
A3: To improve the enantiomeric excess, the most common and effective method is chiral resolution through the formation and crystallization of diastereomeric salts. This involves reacting your sample with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the enantiomerically pure this compound.
Troubleshooting Guides
Recrystallization Issues
Q4: I performed a recrystallization, but the purity of my this compound did not significantly improve. What could be the issue?
A4: Several factors could contribute to an unsuccessful recrystallization:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, the recovery will be low. If it is not soluble enough at high temperatures, you may not be able to dissolve it completely. Experiment with different solvent systems. For amino acids, mixtures of water with alcohols (methanol, ethanol, propanol) are often effective.
-
Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the newly formed crystals. A slow and controlled cooling process is crucial for the formation of pure crystals.
-
Insufficient Washing: The crystals should be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree. To resolve this:
-
Add more solvent: This will reduce the saturation of the solution.
-
Reheat the solution: Ensure all the "oil" redissolves.
-
Cool the solution slowly: A slower cooling rate can encourage crystal nucleation.
-
Scratch the inside of the flask: This can provide a surface for crystal growth.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Chiral Resolution Issues
Q6: I am trying to perform a chiral resolution by diastereomeric salt formation, but I am not getting any crystal precipitation. What are the possible reasons?
A6: Lack of precipitation can be due to several factors:
-
Solvent System: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from precipitating. You may need to screen different solvents or use a mixture of solvents to find one where the solubilities of the diastereomers are significantly different.
-
Concentration: The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent.
-
Resolving Agent: The chosen resolving agent may not form a salt that readily crystallizes with your compound. It is often necessary to screen several different resolving agents. Common choices for resolving chiral acids include chiral amines like brucine, strychnine, or (R)-1-phenylethylamine. For resolving chiral amines (or amino acids, which are amphoteric), chiral acids like tartaric acid or mandelic acid are used.
Q7: After crystallization of the diastereomeric salt and regeneration of the amino acid, the enantiomeric excess is still low. How can I improve this?
A7: Low enantiomeric excess after a single resolution step is common. To improve it:
-
Perform multiple recrystallizations: The separated diastereomeric salt can be recrystallized one or more times to improve its diastereomeric purity, which will, in turn, increase the enantiomeric excess of the final product.
-
Optimize the amount of resolving agent: The stoichiometry between the amino acid and the resolving agent can influence the efficiency of the resolution.
-
Screen different resolving agents and solvents: The combination of resolving agent and solvent system is critical for achieving high diastereomeric and subsequent enantiomeric purity.
Data Presentation
Table 1: Solubility of Amino Acids in Different Solvents
This table provides a general overview of the solubility behavior of amino acids, which can guide solvent selection for recrystallization. Note that the solubility of this compound will vary, but the general trends are informative.
| Amino Acid | Solvent System | Solubility Trend |
| Glycine, Alanine, Leucine, Valine | Methanol-Water | Solubility decreases with increasing methanol concentration. |
| Glycine, Alanine, Leucine, Valine | Ethanol-Water | Solubility decreases with increasing ethanol concentration. |
| Glycine, Alanine, Leucine, Valine | 2-Propanol-Water | Solubility decreases with increasing 2-propanol concentration. |
Data adapted from studies on the solubility of various amino acids in alcohol-water mixtures. The general trend is that as the hydrophobic character of the alcohol increases, the solubility of the amino acid decreases.
Experimental Protocols
Protocol 1: General Recrystallization for Chemical Purity Enhancement
This protocol describes a general method for purifying this compound from common chemical impurities.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with (S)-Mandelic Acid
This protocol provides a method for improving the enantiomeric excess of this compound.
-
Salt Formation:
-
Dissolve the enantiomerically enriched or racemic 3-Amino-3-phenylpropanoic acid in a suitable solvent (e.g., a mixture of ethanol and water).
-
In a separate flask, dissolve an equimolar amount of (S)-mandelic acid in the same solvent.
-
Combine the two solutions and stir.
-
-
Crystallization:
-
Allow the solution to stand at room temperature for crystallization to occur. The salt of this compound with (S)-mandelic acid is expected to be less soluble and precipitate out.
-
Cool the mixture in an ice bath to maximize the yield of the diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
The diastereomeric purity of the salt can be improved by recrystallization.
-
-
Regeneration of the Enantiopure Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of 3-Amino-3-phenylpropanoic acid (around pH 6-7) using a suitable base (e.g., dilute NaOH) to precipitate the free amino acid.
-
Collect the precipitated this compound by filtration.
-
Wash the crystals with cold water and dry under vacuum.
-
Visualizations
Workflow for General Purification
Caption: General workflow for the purification of this compound by recrystallization.
Workflow for Chiral Resolution
Caption: Workflow for the enantiomeric purification of this compound via diastereomeric salt resolution.
References
Technical Support Center: Purification of (R)-3-Amino-3-phenylpropanoic acid
Welcome to the technical support center for the purification of (R)-3-Amino-3-phenylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly focusing on the most common method of chiral resolution: diastereomeric salt crystallization.
Issue 1: Poor or No Crystallization of Diastereomeric Salt
Question: I have mixed the racemic 3-Amino-3-phenylpropanoic acid with the chiral resolving agent (e.g., L-tartaric acid), but no crystals are forming, even after cooling. What should I do?
Answer:
Poor or no crystallization is a common issue in diastereomeric salt resolution. Several factors could be at play. Here is a step-by-step guide to troubleshoot this problem:
-
Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other.[1]
-
If the salt is too soluble: Try a less polar solvent or a mixture of solvents. For instance, if you are using methanol, try ethanol or isopropanol, or a mixture of an alcohol with a less polar solvent like ethyl acetate or toluene.
-
If the salt is completely insoluble: Use a more polar solvent or add a co-solvent to increase solubility.
-
-
Supersaturation: Crystallization requires a supersaturated solution.
-
Slow Cooling: Ensure the solution is cooling slowly to room temperature. Rapid cooling can sometimes lead to oiling out instead of crystallization.[2] If no crystals form at room temperature, try further cooling in an ice bath or refrigerator.
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Anti-Solvent Addition: Add a solvent in which the diastereomeric salt is less soluble (an anti-solvent) dropwise to the solution.
-
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to induce crystallization.
-
Purity of Reagents: Ensure that the starting racemic amino acid and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process.
Issue 2: Oiling Out of the Diastereomeric Salt
Question: Instead of crystals, an oil is forming when I cool my diastereomeric salt solution. How can I resolve this?
Answer:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high concentrations, rapid cooling, or an inappropriate solvent system.
-
Dilute the Solution: The concentration of your diastereomeric salt may be too high. Try diluting the solution with more of the same solvent.
-
Slower Cooling: Cool the solution more gradually to allow for ordered crystal lattice formation.
-
Solvent Screening: The solvent may not be optimal. Screen different solvents or solvent mixtures.
-
Seed Crystals: Adding a seed crystal to the oil can sometimes induce crystallization.
-
Sonication: Gentle sonication of the solution can sometimes promote nucleation and crystallization.
Issue 3: Low Yield of the Desired (R)-enantiomer
Question: I have successfully crystallized the diastereomeric salt, but after liberation of the free amino acid, the yield of my desired (R)-enantiomer is very low. What are the possible reasons and solutions?
Answer:
Low yield can be attributed to several factors throughout the resolution process:
-
Incomplete Crystallization: The crystallization of the desired diastereomeric salt may not have gone to completion. Re-working the mother liquor (the remaining solution after filtration) can sometimes yield more of the desired salt.
-
Solubility of the Diastereomeric Salt: The desired diastereomeric salt might have a higher than expected solubility in the chosen solvent, meaning a significant amount remains in the mother liquor. A different solvent system might be necessary.
-
Losses During Isolation and Washing: Ensure that the washing steps are performed with a cold solvent to minimize the dissolution of the crystals.
-
Inefficient Liberation of the Free Amino Acid: The process of breaking the diastereomeric salt to liberate the free amino acid might be inefficient. Ensure the pH adjustment is optimal to precipitate the free amino acid while keeping the resolving agent in solution.
-
Suboptimal Molar Ratio of Resolving Agent: The molar ratio of the resolving agent to the racemic amino acid can influence the yield. While a 0.5 equivalent of the resolving agent is often used, this can be optimized.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge is the separation of the desired (R)-enantiomer from the (S)-enantiomer, as they are stereoisomers with identical physical properties in an achiral environment. This requires a chiral separation method. The most common methods are diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.
Q2: How can I determine the enantiomeric purity of my sample?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric purity.[2]
-
Direct Method: This involves using a chiral column that can directly separate the enantiomers. Polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs like CHIROBIOTIC™ T are often effective for underivatized amino acids.[3]
-
Indirect Method: This involves derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[2]
Q3: Can you provide a starting point for a chiral HPLC method?
A3: Yes, here is a starting method for the analysis of underivatized 3-Amino-3-phenylpropanoic acid enantiomers based on published methods for similar compounds:
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D.[3]
-
Mobile Phase: A simple mobile phase of water:methanol:formic acid can be effective. The retention and selectivity can be optimized by varying the percentage of methanol.[3]
-
Flow Rate: 1.0 mL/min
Q4: What is enzymatic resolution and is it applicable here?
A4: Enzymatic resolution uses an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For 3-Amino-3-phenylpropanoic acid, a method has been developed using microorganisms that have (R)-enantiomer-specific amidohydrolyzing activity on racemic N-acetyl-3-amino-3-phenylpropanoic acid. This allows for the production of enantiomerically pure this compound.[4]
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| Yield of (2R,3S)- and (2S,3R)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid | Diastereomeric Salt Resolution | 73% and 66% | [6] |
| Optical Purity of (2R,3S)- and (2S,3R)-salts | Preferential Crystallization | 90-97% | [6] |
| Molar Conversion Yield of (R)-β-Phe | Enzymatic Resolution | 94% | [4] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution (Representative Protocol)
This is a representative protocol based on general principles for the resolution of chiral amines with tartaric acid. Optimization of solvent, temperature, and concentrations will be necessary.
-
Salt Formation:
-
Dissolve 1 mole of racemic 3-Amino-3-phenylpropanoic acid in a suitable solvent (e.g., methanol, ethanol).
-
Add 0.5 moles of L-(-)-tartaric acid to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, consider seeding the solution with a small crystal of the desired diastereomeric salt or slowly adding an anti-solvent.
-
Once crystal formation begins, allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to maximize crystal growth.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the dried diastereomeric salt in water.
-
Adjust the pH of the solution with a base (e.g., NaOH) to precipitate the free this compound. The exact pH will need to be determined experimentally.
-
Filter the precipitated amino acid, wash with cold water, and dry under vacuum.
-
-
Purity Analysis:
-
Determine the yield and measure the enantiomeric excess (%ee) using a suitable analytical technique, such as chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis of Enantiomeric Purity
This protocol is for the direct analysis of underivatized enantiomers.
-
Sample Preparation:
-
Dissolve a small amount of the purified 3-Amino-3-phenylpropanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm.
-
Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The ratio of water to methanol may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if known) or by injecting standards of the pure enantiomers or the racemate.
-
Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide
Brought to you by the Gemini Technical Support Center
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (R)-3-Amino-3-phenylpropanoic acid. Here, we address common solubility challenges in organic solvents through a comprehensive question-and-answer format, offering troubleshooting advice and detailed experimental protocols to streamline your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: this compound, a β-amino acid, exhibits limited solubility in many common organic solvents. Its zwitterionic nature at physiological pH, arising from the presence of both an acidic carboxylic group and a basic amino group, contributes to strong intermolecular interactions and a preference for polar environments. Qualitative data for the closely related (S)-enantiomer indicates it is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol, while being only slightly soluble in water.[1] Generally, its solubility is low in non-polar solvents.
Q2: Why is my this compound not dissolving in a particular organic solvent?
A2: Several factors can contribute to poor solubility. The primary reason is a mismatch between the polarity of the solute and the solvent. As a polar molecule, this compound will have low solubility in non-polar solvents like hexane or toluene. Other factors include the crystalline form of the solid, the presence of impurities, temperature, and pH (if water is present).
Q3: Are there any recommended starting solvents for dissolving this compound?
A3: Based on available data for the S-enantiomer, dimethyl sulfoxide (DMSO) and methanol are recommended as primary choices for solubilizing this compound.[1] For applications where these solvents are not suitable, it is advisable to perform a solubility screening with a range of polar organic solvents.
Q4: How can I increase the solubility of this compound in a specific organic solvent?
A4: Several techniques can be employed to enhance solubility:
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of most solids. However, it is crucial to be mindful of the compound's thermal stability to prevent degradation.
-
pH Modification: In aqueous or protic organic solvent mixtures, adjusting the pH away from the isoelectric point of the amino acid can significantly increase solubility by forming a salt. Adding a small amount of a suitable acid or base can shift the equilibrium from the less soluble zwitterionic form to the more soluble cationic or anionic form.
-
Co-solvents: Using a mixture of solvents can be effective. A small amount of a good solvent (like DMSO) can be added to a larger volume of a poorer solvent to improve overall solubility.
-
Sonication: Applying ultrasonic energy can help to break down crystal lattice forces and accelerate the dissolution process.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and dissolution of this compound.
Issue 1: The compound has precipitated out of solution.
| Potential Cause | Troubleshooting Step |
| Change in Temperature | The solution may have cooled, reducing the solubility. Gently warm the solution while stirring to redissolve the compound. |
| Solvent Evaporation | The concentration of the solute may have increased due to solvent evaporation. Add a small amount of fresh solvent to the solution. |
| Change in pH | For aqueous or protic solvent mixtures, a shift in pH towards the isoelectric point can cause precipitation. Measure and adjust the pH as needed. |
| Reached Saturation Limit | The amount of compound may have exceeded its solubility limit in the chosen solvent at that temperature. Try diluting the solution or using a stronger solvent. |
Issue 2: The compound is difficult to crystallize or forms an oil.
| Potential Cause | Troubleshooting Step |
| High Solubility in the Chosen Solvent | The compound may be too soluble in the crystallization solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. |
| Presence of Impurities | Impurities can inhibit crystal formation. Purify the compound using an appropriate technique (e.g., column chromatography) before attempting crystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Supersaturation | The solution may be supersaturated. Try seeding the solution with a small crystal of the compound to initiate crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites. |
Quantitative Solubility Data
| Solvent | Compound | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | (S)-3-Amino-3-phenylpropanoic acid | Soluble | Not Specified |
| Methanol | (S)-3-Amino-3-phenylpropanoic acid | Soluble | Not Specified |
| Water | (S)-3-Amino-3-phenylpropanoic acid | Slightly Soluble | Not Specified |
Scientists are encouraged to determine the solubility in their specific solvent systems experimentally.
Experimental Protocols
Protocol 1: Determination of Solubility by the Static Equilibrium Method
This protocol outlines a standard procedure to determine the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature.
-
Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in the solvent in units such as mg/mL or g/L.
Visualizing Experimental and Logical Workflows
To further assist researchers, the following diagrams illustrate key processes.
Caption: Workflow for determining solubility.
Caption: Decision tree for improving solubility.
References
Preventing racemization during (R)-3-Amino-3-phenylpropanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing racemization during the synthesis of (R)-3-Amino-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process that converts an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (R and S), rendering the product optically inactive.[1][2] In pharmaceutical applications, typically only one enantiomer (in this case, the R-enantiomer) possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[2] Therefore, controlling stereochemistry is crucial to ensure the efficacy and safety of the final product.
Q2: What are the primary mechanisms that lead to racemization during the synthesis of β-amino acids?
A2: Racemization in amino acid synthesis, particularly during activation of the carboxylic acid group for amide bond formation, often proceeds through the formation of a planar, achiral enolate intermediate.[2] This occurs when a base abstracts the acidic α-proton, leading to a loss of the original stereochemistry upon subsequent protonation.[2][3] For N-protected amino acids, the formation of an oxazolone (or azlactone) intermediate is a common pathway to racemization due to the increased acidity of the α-proton.[2][4]
Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of my this compound sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like 3-Amino-3-phenylpropanoic acid.[5][6] This technique utilizes a chiral stationary phase to separate the R and S enantiomers, allowing for their quantification.
Q4: What are the main strategies to synthesize enantiomerically pure this compound?
A4: Several strategies exist, including:
-
Asymmetric synthesis using chiral auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed.[7][8][9]
-
Enzymatic kinetic resolution: Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[10][11][12][13]
-
Biocatalytic dynamic kinetic resolution: This method combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[14][15][16][17]
Troubleshooting Guides
Problem 1: Significant racemization detected in the final product.
| Potential Cause | Suggested Solution | Rationale |
| Strong base used during reaction | Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine.[5][18] | Strong bases can readily abstract the α-proton, leading to the formation of a planar enolate intermediate that is prone to racemization.[3][5] |
| High reaction temperature | Perform the reaction at a lower temperature, for example, by using an ice bath (0 °C).[5] | Higher temperatures provide more energy for the system to overcome the activation barrier for racemization. |
| Inappropriate coupling reagent | For amide bond formation, use coupling reagents known for low racemization, such as HATU, HBTU, or COMU, in combination with a racemization suppressant like HOBt or Oxyma.[5][18][19] | Certain coupling reagents can form highly reactive intermediates that are more susceptible to racemization. Additives help to form more stable active esters, reducing the likelihood of racemization.[2][18] |
| Prolonged reaction time | Monitor the reaction closely using TLC or LC-MS and quench it as soon as it reaches completion. | The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical integrity. |
| Inadequate N-protecting group | For syntheses involving activation of the carboxylic acid, consider using a protecting group on the amino group that can suppress racemization, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group.[20] | The nature of the N-protecting group can influence the acidity of the α-proton and the stability of intermediates. |
Problem 2: Low yield in enzymatic kinetic resolution.
| Potential Cause | Suggested Solution | Rationale |
| Suboptimal reaction conditions for the enzyme | Optimize the pH, temperature, and solvent system for the specific enzyme being used.[13] | Enzyme activity and stability are highly dependent on the reaction environment. |
| Enzyme inhibition | Ensure the purity of the substrate and reagents. Some impurities can act as enzyme inhibitors. | Inhibitors can bind to the enzyme and reduce its catalytic efficiency. |
| Poor substrate solubility | Use a co-solvent or a different solvent system to improve the solubility of the racemic starting material. | The enzyme can only act on dissolved substrate. |
| Reversibility of the reaction | If the enzymatic reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing the product as it is formed. | Le Chatelier's principle can be applied to drive the reaction to completion. |
Quantitative Data Summary
Table 1: Comparison of different methods for the synthesis of enantiomerically pure 3-Amino-3-phenylpropanoic acid.
| Method | Enantiomeric Excess (ee) | Yield | Reference |
| Enzymatic resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using Variovorax sp. | > 99.5% | 67-96% | [10] |
| Asymmetric synthesis using a chiral auxiliary followed by hydrolysis with LiOH/H₂O₂ | > 99.9% | 52% (of diastereomerically pure intermediate) | [6] |
| Lipase-catalyzed enantioselective alcoholysis of racemic N-protected 2,2,2-trifluoroethyl esters | > 99% | ≥ 80% | [11] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline and specific parameters may need to be optimized for your system.
-
Sample Preparation: Prepare a solution of your purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column Selection: Utilize a chiral HPLC column suitable for the separation of amino acids, such as a polysaccharide-based column (e.g., Chiralpak AD-H).[6]
-
Mobile Phase: A common mobile phase for such separations is a mixture of hexane, ethanol, and methanol (e.g., 92:4:4) with a small amount of an additive like trifluoroacetic acid (TFA) (0.1%).[6]
-
HPLC Conditions:
-
Flow rate: 1 mL/min
-
Injection volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: The R and S enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Protocol 2: Racemization-Suppressing Amide Coupling
This protocol is designed to minimize racemization during the coupling of a carboxylic acid with an amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq) in an anhydrous solvent like DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a weak base (e.g., N-methylmorpholine (NMM), 1.5 eq) to the cooled solution. Stir for 2-5 minutes.
-
Amidation: Add a solution of the amine (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion is confirmed by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC as described in Protocol 1.
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting flowchart for racemization.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. benchchem.com [benchchem.com]
- 3. creation.com [creation.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (R)-3-Amino-3-phenylpropanoic acid, a key chiral building block in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for the synthesis of this compound?
A1: The most prevalent industrial approach involves an initial racemic synthesis of 3-amino-3-phenylpropanoic acid, commonly via the Rodionow-Johnson reaction, followed by enzymatic kinetic resolution of the resulting amino acid or its ester derivative.[1] Lipases are frequently employed for this resolution step due to their high enantioselectivity.[1] Direct asymmetric synthesis methods are also utilized, although they can be more challenging to scale up effectively.
Q2: What are the critical parameters to control during the scale-up of the synthesis?
A2: Key parameters to monitor and control during scale-up include temperature, pH, reaction time, catalyst loading, and substrate concentration. In enzymatic resolutions, maintaining the optimal pH and temperature for the specific lipase is crucial for achieving high enantioselectivity and reaction rates. For chemical syntheses, precise temperature control is often necessary to minimize side product formation.
Q3: How can I improve the enantiomeric excess (ee) of my final product?
A3: To improve the enantiomeric excess, consider the following:
-
Enzymatic Resolution: Screen different lipases, as their enantioselectivity can vary significantly.[2] Optimizing the reaction conditions, such as solvent, temperature, and pH, for the chosen lipase is also critical. Immobilizing the enzyme can sometimes enhance its stability and enantioselectivity.
-
Asymmetric Synthesis: The choice of chiral catalyst or auxiliary is paramount. Careful optimization of the reaction conditions, including solvent, temperature, and pressure, is necessary to maximize enantioselectivity.
Q4: What are the typical side products in the Rodionow-Johnson synthesis of racemic 3-amino-3-phenylpropanoic acid?
A4: A common side product in the Rodionow-Johnson reaction is cinnamic acid.[1] The formation of this impurity can be influenced by the reaction conditions.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after enzymatic resolution. | Incomplete reaction. | Monitor the reaction progress using HPLC to determine the optimal reaction time. Ensure the enzyme is not denatured by inappropriate temperature or pH. |
| Poor recovery during workup and purification. | Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amino acid. | |
| Low yield in the initial racemic synthesis. | Suboptimal reaction conditions. | For the Rodionow-Johnson reaction, carefully control the temperature and reaction time. Ensure the quality of starting materials like benzaldehyde and malonic acid. |
| Catalyst deactivation in catalytic methods. | Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. Consider using a guard bed to remove potential poisons before the reactants reach the catalyst. |
Poor Enantioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) in enzymatic resolution. | Suboptimal enzyme choice or reaction conditions. | Screen a variety of commercially available lipases to find one with high enantioselectivity for your specific substrate. Optimize the temperature, pH, and solvent system for the selected enzyme. |
| Racemization of the product or starting material. | Analyze the reaction mixture at different time points to check for racemization. If observed, consider milder reaction conditions or a different synthetic route. | |
| Low ee in asymmetric synthesis. | Ineffective chiral catalyst or auxiliary. | Select a catalyst or auxiliary known to be effective for the asymmetric synthesis of β-amino acids. |
| Non-optimal reaction conditions. | Systematically vary the reaction temperature, pressure, and solvent to find the optimal conditions for high enantioselectivity. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of cinnamic acid as an impurity. | Side reaction during the Rodionow-Johnson synthesis. | Optimize the reaction conditions of the Rodionow-Johnson reaction to minimize the formation of cinnamic acid. Cinnamic acid can often be removed by recrystallization from a suitable solvent. |
| Difficulty in removing the unwanted enantiomer. | Incomplete resolution or co-precipitation. | Ensure the enzymatic resolution proceeds to approximately 50% conversion for optimal separation. Optimize the crystallization conditions to selectively precipitate the desired enantiomer. |
| Residual catalyst in the final product. | Inefficient catalyst removal. | For heterogeneous catalysts, ensure complete filtration. For homogeneous catalysts, consider using a catalyst that can be easily removed by extraction or precipitation. |
Data Presentation
Table 1: Comparison of a Chemoenzymatic Route for this compound Synthesis
| Parameter | Value | Reference |
| Method | Rodionow-Johnson reaction followed by enzymatic resolution | [1] |
| Enzyme | Amano PS lipase (from Burkholderia cepacia) | [1] |
| Yield of (R)-enantiomer | 45% | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
| Reaction Temperature (Biocatalysis) | 50°C | [1] |
Experimental Protocols
Protocol 1: Racemic Synthesis of 3-Amino-3-phenylpropanoic Acid via Rodionow-Johnson Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Purification: Collect the solid by filtration and wash with a cold solvent. The crude 3-amino-3-phenylpropanoic acid can be further purified by recrystallization. A common side product, cinnamic acid, may also precipitate and can be removed during this step.[1]
Protocol 2: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-phenylpropanoic Acid Ester
This protocol outlines a general procedure for lipase-catalyzed resolution.
-
Esterification: Convert the racemic 3-amino-3-phenylpropanoic acid to its corresponding ester (e.g., ethyl or propyl ester) using standard esterification methods.
-
Enzymatic Hydrolysis:
-
Separation:
-
Separate the unreacted (R)-ester from the hydrolyzed (S)-acid. This is typically achieved by extraction at different pH values.
-
Acidify the aqueous layer to precipitate the (S)-acid.
-
Extract the organic layer containing the (R)-ester.
-
-
Hydrolysis of (R)-ester: Hydrolyze the recovered (R)-ester using acidic or basic conditions to obtain the final this compound.
-
Purification: Purify the final product by recrystallization.
Mandatory Visualization
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Chiral HPLC Method Development for 3-Amino-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral HPLC method development of 3-Amino-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of 3-Amino-3-phenylpropanoic acid?
A1: Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for the direct separation of underivatized β-amino acids like 3-Amino-3-phenylpropanoic acid.[1][2][3] These phases possess ionic groups compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type columns can also be effective, often requiring derivatization of the amino acid.[4][5]
Q2: Do I need to derivatize 3-Amino-3-phenylpropanoic acid before analysis?
A2: Derivatization is not always necessary. Direct analysis of underivatized 3-Amino-3-phenylpropanoic acid is possible and often preferred to avoid extra sample preparation steps and potential impurities.[2] CSPs like the teicoplanin-based Astec CHIROBIOTIC T are particularly successful for resolving underivatized amino acid enantiomers.[2][3] If direct methods fail, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be employed, followed by separation on a suitable CSP.[6]
Q3: What are the recommended starting mobile phase conditions?
A3: The choice of mobile phase depends on the CSP.
-
For macrocyclic glycopeptide CSPs (Reversed-Phase): A simple mobile phase of water, an organic modifier (like methanol or acetonitrile), and an acidic additive is a good starting point.[2] For example, a mixture of Water:Methanol:Formic Acid (30:70:0.02) has been shown to resolve many amino acid enantiomers.[2]
-
For polysaccharide-based CSPs (Normal-Phase): A common mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol.[4][7] Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds may be required to improve peak shape and resolution.[7][8]
Q4: How can I improve the resolution between the enantiomers?
A4: To improve resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous or non-polar phase. For macrocyclic glycopeptide CSPs, enantioselectivity often increases with a higher concentration of the organic modifier.[2]
-
Additive Concentration: Optimize the concentration of the acidic or basic additive (e.g., TFA, formic acid, DEA). Small changes can significantly impact selectivity.[9]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the analysis time.
-
Column Temperature: Adjusting the column temperature can alter the interactions between the analyte and the CSP, thereby affecting selectivity. It is crucial to use a column thermostat for reproducible results.
Q5: What is the appropriate detection wavelength for 3-Amino-3-phenylpropanoic acid?
A5: 3-Amino-3-phenylpropanoic acid contains a phenyl group, which provides UV absorbance. A detection wavelength in the range of 210-220 nm is typically suitable for aromatic amino acids.[6][10] If derivatization is performed, the detection wavelength should be optimized for the resulting derivative.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: No enantiomeric separation is observed.
Question: I am injecting my racemic standard of 3-Amino-3-phenylpropanoic acid, but I only see a single peak. What could be the cause and how do I fix it?
Answer: This is a common issue in chiral method development. The lack of separation is due to insufficient differential interaction between the enantiomers and the chiral stationary phase.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate CSP | The selected CSP may not be suitable for this specific molecule. Screen a different class of CSP. If you are using a polysaccharide-based column, try a macrocyclic glycopeptide-based column (e.g., teicoplanin), which is known to be effective for underivatized amino acids.[2][3] |
| Incorrect Mobile Phase Mode | The separation mechanism is highly dependent on the mobile phase. If using a normal-phase system (e.g., hexane/isopropanol), switch to a reversed-phase (e.g., methanol/water) or polar organic mode, or vice-versa.[7][8] |
| Missing or Incorrect Additive | Mobile phase additives (acids or bases) are often critical for chiral recognition.[9] For amino acids, an acidic additive like formic acid or TFA is usually required in reversed-phase mode to protonate the primary amine, which is crucial for interaction with crown ether or macrocyclic glycopeptide CSPs.[2][11][12] In normal-phase, try adding a small amount (0.1%) of an acid (TFA) or base (DEA).[7][8] |
| Incompatible Derivatization | If you have derivatized your sample, the derivative itself may not be suitable for the chosen CSP. Consider direct analysis of the underivatized compound on a teicoplanin or crown ether-based column.[2][12] |
Problem 2: Poor peak shape (tailing or fronting).
Question: My peaks are showing significant tailing, which is affecting my ability to quantify them accurately. What should I do?
Answer: Poor peak shape is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues with the mobile phase.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Ionic Interactions | The free silanol groups on the silica support can interact with the amine group of your analyte, causing tailing. Add a competing base like DEA (in normal phase) or adjust the pH and ionic strength of your mobile phase (in reversed phase) to minimize these interactions.[7] |
| Inappropriate Mobile Phase pH | The ionization state of 3-Amino-3-phenylpropanoic acid is critical. In reversed-phase mode, ensure the pH is low enough (e.g., by adding 0.1% formic acid or TFA) to keep the amine group consistently protonated.[2][11] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the sample concentration or injection volume and re-inject. |
| Column Contamination | The column may have adsorbed contaminants from previous injections. Flush the column with a strong solvent (refer to the column manufacturer's guidelines) to clean it. |
Problem 3: Irreproducible retention times and/or resolution.
Question: My retention times are shifting between runs, and the resolution is not consistent. How can I improve the reproducibility of my method?
Answer: Irreproducibility is often linked to unstable experimental conditions. Chiral separations can be very sensitive to minor changes in the system.[9]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Column Equilibration | Chiral columns, especially in normal-phase, can require long equilibration times. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved before the first injection and between gradient runs.[9] |
| Fluctuating Column Temperature | Chiral recognition is often temperature-dependent. Use a column thermostat set to a constant temperature (e.g., 25 °C or 30 °C) to ensure a stable environment.[6] |
| Mobile Phase Instability | Prepare fresh mobile phase daily, especially if it contains volatile components (like DEA) or buffers that can support microbial growth. Ensure solvents are thoroughly mixed and degassed. |
| System Leaks or Pump Issues | Check the HPLC system for any leaks, as this can cause fluctuations in pressure and flow rate, leading to shifting retention times. Ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for the direct enantioseparation of 3-Amino-3-phenylpropanoic acid.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase Preparation:
-
Prepare a solution of 70% Methanol, 30% Water, and 0.02% Formic Acid (v/v/v).
-
For example, to make 1 L: combine 700 mL of HPLC-grade Methanol, 300 mL of ultrapure Water, and 0.2 mL of Formic Acid.
-
Mix thoroughly and degas the solution for 15 minutes.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
-
Sample Preparation:
-
Dissolve the 3-Amino-3-phenylpropanoic acid sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed (at least 30 minutes).
-
Inject the prepared sample.
-
Monitor the separation and adjust the mobile phase composition (e.g., methanol percentage) to optimize resolution if necessary.
-
Visualizations
Method Development Workflow
Caption: A logical workflow for chiral HPLC method development.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chiral HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. reddit.com [reddit.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Crystallization of (R)-3-Amino-3-phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the crystallization of (R)-3-Amino-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crystallization of this compound resulted in a very low yield. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue in crystallization and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Solvent Selection and Volume: The choice of solvent and its volume are critical. This compound is soluble in water and exhibits a neutral to slightly basic pH in solution. It is also reported to be soluble in DMSO and methanol. If the yield is low, it's possible that too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Conversely, if the solvent is too poor, the compound may precipitate prematurely, trapping impurities.
-
Troubleshooting:
-
Try reducing the amount of solvent used for dissolution. Aim for a saturated solution at an elevated temperature.
-
Experiment with different solvent systems. A mixture of a good solvent (like water or methanol) and a poor solvent (like isopropanol or ethanol) can be effective. The poor solvent should be added gradually to the dissolved solution until slight turbidity is observed, which is then cleared by adding a small amount of the good solvent.
-
Consider anti-solvent crystallization. Dissolve the compound in a good solvent and then add a poor solvent in which it is immiscible or sparingly soluble to induce crystallization.
-
-
-
Temperature Control: The cooling rate significantly impacts crystal growth and, consequently, the yield and purity. Rapid cooling can lead to the formation of small, impure crystals and may cause the product to "oil out."
-
Troubleshooting:
-
Allow the saturated solution to cool slowly to room temperature.
-
Once at room temperature, further cooling in an ice bath or refrigerator can help maximize the yield.
-
If "oiling out" occurs, try reheating the solution and cooling it more slowly, possibly with the addition of more solvent.
-
-
-
pH Adjustment: As an amino acid, the solubility of this compound is pH-dependent. The isoelectric point (pI) is the pH at which the amino acid has a net-zero charge and typically exhibits its lowest solubility.
-
Troubleshooting:
-
Adjust the pH of the solution to be near the isoelectric point of this compound to minimize its solubility in the mother liquor and improve the yield. The exact pI may need to be determined experimentally, but for many amino acids, it is in the neutral to slightly acidic range.
-
-
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth, leading to a lower yield of pure product.
-
Troubleshooting:
-
Ensure the starting material is as pure as possible before attempting crystallization.
-
If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated carbon to remove colored impurities.
-
-
Q2: I am observing the formation of an oil instead of crystals. What should I do?
A2: "Oiling out" is a common problem where the compound separates from the solution as a supercooled liquid rather than a crystalline solid. This can be addressed by:
-
Slower Cooling: As mentioned above, allow the solution to cool at a much slower rate.
-
Solvent Adjustment: The solvent may be too "good." Try using a slightly poorer solvent or a different solvent mixture.
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.
-
Concentration: The solution might be too concentrated. Try diluting the solution slightly before cooling.
Q3: How do I choose the best solvent for the crystallization of this compound?
A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.
-
Screening: A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Solvents to consider include water, methanol, ethanol, isopropanol, and mixtures thereof.
-
Mixed Solvents: A binary solvent system often provides the best results. A "good" solvent dissolves the compound well, while a "poor" solvent does not. The goal is to find a pair where the compound is soluble in the hot mixture but precipitates upon cooling. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| DMSO | Soluble | - |
| Methanol | Soluble | - |
Experimental Protocols
Protocol 1: General Recrystallization from an Aqueous Solution
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator under vacuum to a constant weight.
Protocol 2: Recrystallization using a Mixed Solvent System (Methanol/Isopropanol)
This is a suggested starting point for a mixed solvent recrystallization. The optimal solvent ratio may vary.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add isopropanol (the "poor" solvent) dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a small amount of cold isopropanol to wash the crystals.
Mandatory Visualizations
References
Technical Support Center: (R)-3-Amino-3-phenylpropanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage byproducts during the synthesis of (R)-3-Amino-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their potential byproducts?
A1: The primary synthetic strategies for this compound include asymmetric synthesis, enzymatic resolution, and one-pot synthesis. Each method has a unique profile of potential byproducts.
-
Asymmetric Synthesis (e.g., Rhodium-catalyzed hydrogenation of enamides): This method can be highly selective, but side reactions may occur. Potential byproducts include the undesired (S)-enantiomer, products from competing hydrogenation reactions, and decomposition products.[1][2][3] Aldol-type condensation products can also form under certain conditions.[1][2]
-
Enzymatic and Chemoenzymatic Resolution: These methods utilize enzymes to separate enantiomers from a racemic mixture. A common byproduct in chemoenzymatic dynamic kinetic resolution is the deaminated substrate, such as propyl 3-phenylpropanoate.[4] Incomplete resolution can also result in contamination with the (S)-enantiomer.
-
One-Pot Synthesis: While efficient, one-pot syntheses can sometimes lead to the formation of side products like cinnamic acid.[5]
Q2: My asymmetric synthesis is producing a significant amount of the undesired (S)-enantiomer. What could be the cause and how can I minimize it?
A2: The formation of the undesired (S)-enantiomer in asymmetric synthesis is often due to partial racemization or insufficient stereocontrol.
-
Cause: The choice of base and reaction conditions can significantly impact enantioselectivity. For example, using sodium hydroxide instead of a milder base like lithium hydroxide with hydrogen peroxide has been observed to cause partial racemization.[6] The chiral ligand used in metal-catalyzed reactions is also critical for achieving high enantiomeric excess.
-
Troubleshooting:
-
Optimize the Base: If applicable to your synthesis, consider using a milder base.
-
Screen Chiral Ligands: The choice of ligand in rhodium-catalyzed hydrogenations is crucial. Ligands like BisP* and MiniPHOS have shown high enantioselectivities.[3]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. It is advisable to screen different solvents to find the optimal conditions.[5]
-
Q3: I am observing a byproduct with a mass corresponding to the deaminated starting material in my enzymatic resolution. How can I prevent this?
A3: The formation of a deaminated byproduct, such as propyl 3-phenylpropanoate, is a known issue in some chemoenzymatic dynamic kinetic resolution processes.[4]
-
Cause: This side reaction is often promoted by elevated temperatures and the presence of acid sites on the catalyst support.[4]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst and its support is critical. For instance, Pd/CaCO3 has been shown to produce fewer deaminated byproducts compared to Pd(OH)2/C or Pd/AlO(OH).[4]
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize this side reaction.
-
pH Control: Maintaining an optimal pH for the enzyme can also help suppress unwanted side reactions.
-
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide provides a systematic approach to identifying and addressing common byproducts in the synthesis of this compound.
Logical Flow for Troubleshooting
References
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of (R)-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like (R)-3-Amino-3-phenylpropanoic acid, a key building block in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this validation. This guide provides an objective comparison of direct and indirect chiral HPLC methods for assessing the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The enantiomeric purity of 3-Amino-3-phenylpropanoic acid is typically determined by chiral HPLC. The two primary approaches are direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a chiral reagent and analysis on a standard achiral column.
Direct Chiral HPLC Separation
Direct methods are often preferred as they are faster, involving fewer sample preparation steps and eliminating potential impurities from derivatization reagents.[1] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[1]
A comparative study on the enantioseparation of 3-Amino-3-phenylpropanoic acid was conducted using three different teicoplanin-based columns: Chirobiotic T, Chirobiotic T2, and Chirobiotic TAG.[1] The results, summarized in the table below, demonstrate the superior performance of the Chirobiotic T and T2 columns for this specific analysis.[1]
| Chiral Stationary Phase | Mobile Phase Composition | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Chirobiotic T | 0.1% TEAA (pH 4.1)/MeOH = 30/70 (v/v) | 1.93 | 1.18 | 2.00 |
| Chirobiotic T2 | 0.1% TEAA (pH 4.1)/MeOH = 30/70 (v/v) | 1.95 | 1.17 | 2.05 |
| Chirobiotic TAG | 0.1% TEAA (pH 4.1)/MeOH = 30/70 (v/v) | 1.15 | 1.00 | 0.00 |
Table 1: Comparison of Chirobiotic columns for the enantioseparation of 3-Amino-3-phenylpropanoic acid. Data sourced from a comparative study.[1]
Indirect Chiral HPLC Separation
Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column, such as a C18 column. A common CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[2] This approach can be highly sensitive, especially when a fluorescent CDA is used.[2]
While no direct comparative data for this compound using this method was found in the literature reviewed, the general procedure is well-established for chiral amino acids.[2] The primary advantage is the use of standard, less expensive achiral columns. However, the derivatization step adds complexity and potential for side reactions.
Experimental Protocols
Below are detailed methodologies for the direct chiral HPLC separation and a general protocol for indirect separation.
Protocol 1: Direct Enantioseparation using a Chirobiotic T Column
This protocol is based on the conditions reported for the successful separation of 3-Amino-3-phenylpropanoic acid enantiomers.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Racemic 3-Amino-3-phenylpropanoic acid
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Milli-Q water
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Triethylammonium acetate (TEAA), pH 4.1 / Methanol (30:70, v/v). To prepare 1L of 0.1% TEAA, add 1 mL of TEA and an appropriate amount of acetic acid to 1L of Milli-Q water to adjust the pH to 4.1.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic 3-Amino-3-phenylpropanoic acid at 1 mg/mL in the mobile phase.
-
Prepare a solution of the this compound sample to be tested at a similar concentration in the mobile phase.
4. System Suitability:
-
Inject the racemic solution. The resolution between the two enantiomer peaks should be ≥ 2.0. The elution order for β3-amino acids on Chirobiotic T is typically R before S.[1]
5. Analysis:
-
Inject the sample solution and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the percentage purity of the (R)-enantiomer.
Protocol 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent (FDAA)
This is a generalized protocol for the derivatization and analysis of chiral amino acids.[2]
1. Materials and Reagents:
-
This compound sample
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate
-
2 M Hydrochloric Acid
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water
2. Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[2]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[2]
-
Incubate the mixture at 40 °C for 1 hour in the dark.[2]
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[2]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[2]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 340 nm.[2]
Method Validation
A full validation of the chosen HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[3] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for the direct HPLC validation of this compound purity.
Caption: Decision logic for choosing between direct and indirect HPLC methods for chiral analysis.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Guiding the Separation: A Comparative Analysis of Methods for Determining the Enantiomeric Excess of (R)-3-Amino-3-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is paramount. (R)-3-Amino-3-phenylpropanoic acid, a key chiral building block, is no exception. The precise determination of its enantiomeric excess (ee) is critical for ensuring the efficacy and safety of downstream pharmaceutical products. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by detailed experimental protocols and data presentation guidelines.
The principal methods for determining the enantiomeric excess of chiral amino acids, including this compound, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).[1] Each technique offers a unique set of advantages and limitations in terms of sample preparation, sensitivity, and instrumentation requirements.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation.[2] The following table summarizes the key characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (direct method) or separation of diastereomers on an achiral phase after derivatization (indirect method).[2] | Enantiomers are distinguished by forming diastereomeric complexes with a chiral derivatizing agent (CDA) or through interaction with a chiral solvating agent (CSA), leading to distinct signals.[3][4] | Separation of volatile diastereomeric derivatives of the enantiomers on a chiral capillary column.[1][5] |
| Sample Prep | Direct analysis often possible for underivatized amino acids. Indirect methods require derivatization. | Requires derivatization with a CDA or addition of a CSA. The sample must be soluble in a suitable deuterated solvent. | Derivatization is mandatory to ensure the volatility of the amino acid for gas-phase separation.[5] |
| Instrumentation | HPLC system with a chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based) or a standard achiral column for indirect methods, and a UV or fluorescence detector.[6] | NMR spectrometer. Higher field strengths (e.g., 400 MHz or greater) provide better signal resolution. | Gas chromatograph with a chiral capillary column (e.g., Chirasil-Val) and a Flame Ionization Detector (FID). |
| Analysis Time | Typically 15-45 minutes per sample, depending on the column and mobile phase.[7] | Rapid data acquisition (a few minutes), but sample preparation can be longer. | Run times can be longer compared to HPLC, often exceeding 30 minutes.[1] |
| Advantages | High resolution and sensitivity, well-established and robust. Direct analysis avoids derivatization steps.[8] | Provides structural information, non-destructive, and can be fast for screening. Requires relatively small sample amounts. | High separation efficiency and sensitivity, especially with an FID. |
| Disadvantages | Chiral columns can be expensive. Method development can be time-consuming. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue, and chiral reagents are required. | Derivatization is a required, multi-step process that can introduce errors. Not suitable for non-volatile or thermally labile compounds.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the key analytical techniques.
Chiral High-Performance Liquid Chromatography (Direct Method)
This method relies on the direct separation of enantiomers on a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
b. HPLC Conditions:
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid or acetic acid). The exact ratio should be optimized, but a starting point could be 80:20:0.1 (v/v/v) Water:Methanol:Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
NMR Spectroscopy (Indirect Method with Chiral Derivatizing Agent)
This protocol involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), which can then be distinguished by ¹H NMR. A common CDA for primary amines is Mosher's acid chloride or its analogues.
a. Sample Preparation (Derivatization):
-
Dissolve approximately 5 mg of the 3-Amino-3-phenylpropanoic acid sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a slight molar excess (e.g., 1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Add a non-chiral base, such as triethylamine, to scavenge the HCl produced during the reaction.
-
Cap the NMR tube and shake gently to mix. Allow the reaction to proceed to completion at room temperature.
b. NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Nucleus: ¹H.
-
Analysis: Acquire a standard proton NMR spectrum. The two diastereomers formed will exhibit at least one pair of well-resolved signals corresponding to a specific proton (e.g., the methine proton). The enantiomeric excess is determined by integrating these distinct signals.
Chiral Gas Chromatography (Indirect Method)
This technique requires derivatization to make the amino acid volatile, followed by separation on a chiral GC column. A common two-step derivatization involves esterification followed by acylation.
a. Sample Preparation (Derivatization):
-
Esterification: Place approximately 1-2 mg of the amino acid sample in a vial. Add 1 mL of 3 M HCl in isopropanol. Heat the mixture at 110 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the excess reagent and solvent under nitrogen.
-
Re-dissolve the final derivative in a suitable solvent (e.g., dichloromethane) for GC injection.
b. GC Conditions:
-
Column: Chirasil-L-Val capillary column (or similar).[1]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.
-
Injection: 1 µL, split mode.
Data Presentation and Calculation
Quantitative data from these experiments should be summarized for clear comparison. The enantiomeric excess (% ee) is calculated from the measured peak areas (for chromatography) or signal integrals (for NMR) of the two enantiomers (or their respective diastereomeric derivatives).
Enantiomeric Excess Calculation: The formula to calculate the enantiomeric excess is: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] × 100
Where Area(R) and Area(S) are the integrated peak areas for the (R)- and (S)-enantiomers, respectively.
Sample Data Table (from Chiral HPLC Analysis):
| Sample ID | Retention Time (R-enantiomer) (min) | Peak Area (R-enantiomer) | Retention Time (S-enantiomer) (min) | Peak Area (S-enantiomer) | % Enantiomeric Excess |
| Sample 1 | 12.5 | 985,000 | 14.2 | 15,000 | 97.0% |
| Sample 2 | 12.6 | 950,000 | 14.3 | 50,000 | 90.0% |
| Racemic Std | 12.5 | 505,000 | 14.2 | 495,000 | 2.0% |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential. The following diagram illustrates the general steps involved in determining the enantiomeric excess of a chiral compound.
Caption: General workflow for the determination of enantiomeric excess.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. benchchem.com [benchchem.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Analysis of the Bioactivity of (R)- and (S)-3-Amino-3-phenylpropanoic Acid Enantiomers
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-phenylpropanoic acid, also known as β-phenyl-β-alanine. This guide synthesizes available experimental data to highlight the stereoselective interactions of these compounds with key biological targets.
The enantiomers of 3-Amino-3-phenylpropanoic acid, (R)- and (S)-β-phenyl-β-alanine, serve as valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological pathways. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into their own biological activities. Emerging evidence reveals significant differences in the bioactivity of the (R) and (S) enantiomers, underscoring the critical importance of stereochemistry in drug design and development. A close structural analog, 3-phenyl-4-aminobutyric acid (phenibut), has been studied extensively, providing valuable insights into the likely differential effects of the 3-amino-3-phenylpropanoic acid enantiomers.
Comparative Bioactivity at a Glance
The primary pharmacological distinction between the enantiomers lies in their differential activity at the GABA-B receptor. The (R)-enantiomer is the principal active form, exhibiting significant binding and functional agonism, while the (S)-enantiomer is largely inactive at this receptor.[1][2][3][4]
| Biological Target | (R)-3-Amino-3-phenylpropanoic acid | (S)-3-Amino-3-phenylpropanoic acid | Reference Compound |
| GABA-B Receptor Binding Affinity (Ki, µM) | 92 ± 3 | Inactive | Racemic Phenibut: 177 ± 2, Baclofen: 6.0 ± 1 |
| α2δ Subunit of Voltage-Gated Calcium Channels | Binds | Binds | Gabapentin |
Data extrapolated from studies on the close structural analog, phenibut (3-phenyl-4-aminobutyric acid).[1][2][3][4]
In Vivo Pharmacological Effects
Consistent with the in vitro binding data, in vivo studies on phenibut reveal that the pharmacological effects are predominantly attributed to the (R)-enantiomer.
| Pharmacological Test | (R)-enantiomer Effect | (S)-enantiomer Effect |
| Locomotor Activity | Dose-dependent decrease | Inactive up to 500 mg/kg |
| Antidepressant Effect (Forced Swim Test) | Significant decrease in immobility time | Inactive up to 500 mg/kg |
| Analgesic Effect (Tail-flick Test) | Active | Inactive up to 500 mg/kg |
Data from studies on the close structural analog, phenibut.[1][2][3]
Signaling Pathways and Mechanisms of Action
The differential bioactivity of the (R)- and (S)-enantiomers can be attributed to their stereoselective interaction with the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.
GABA-B Receptor Signaling Pathway
Experimental Protocols
GABA-B Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the (R)- and (S)-enantiomers for the GABA-B receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
[³H]CGP54626 (selective GABA-B receptor antagonist radioligand)
-
This compound
-
(S)-3-Amino-3-phenylpropanoic acid
-
Unlabeled GABA or baclofen (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In a multi-well plate, combine the prepared membranes, a fixed concentration of [³H]CGP54626, and varying concentrations of the test compounds ((R)- or (S)-enantiomer). For determining non-specific binding, a high concentration of unlabeled GABA or baclofen is added to a set of wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that the biological effects of 3-Amino-3-phenylpropanoic acid are stereoselective, with the (R)-enantiomer being the primary active component at the GABA-B receptor. The (S)-enantiomer appears to be largely inactive at this receptor but may exhibit activity at other targets such as the α2δ subunit of voltage-gated calcium channels. These findings have significant implications for the development of drugs targeting the GABAergic system, emphasizing the necessity of evaluating the individual enantiomers to optimize therapeutic efficacy and minimize potential off-target effects. Further research is warranted to fully elucidate the complete pharmacological profiles of both (R)- and (S)-3-Amino-3-phenylpropanoic acid.
References
A Comparative Analysis of the Biological Activity of (R)-3-Amino-3-phenylpropanoic Acid and Other Beta-Amino Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-3-Amino-3-phenylpropanoic Acid's Performance Against Alternative Beta-Amino Acids, Supported by Experimental Data.
This compound, also known as (R)-β-phenylalanine, is a non-proteinogenic β-amino acid that, along with its S-enantiomer and other similar compounds, has garnered interest in the scientific community for its potential pharmacological activities. This guide provides a comparative analysis of the biological activity of this compound against other relevant β-amino acids, with a focus on their interactions with GABA receptors. The information is presented to aid researchers in understanding the nuanced differences between these molecules and to guide future drug discovery and development efforts.
Comparative Biological Activity at GABA Receptors
The primary biological targets investigated for this compound and its analogs are the γ-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The following tables summarize the available quantitative data for the binding affinities of this compound, its (S)-enantiomer, and β-alanine at GABAA and GABAB receptors.
Table 1: Comparative Inhibitory Activity at the GABAA Receptor
| Compound | IC50 (µM) | Radioligand | Tissue Source | Reference |
| This compound | 35 | [3H]GABA | Cat cerebral cortex membranes | [1] |
| (S)-3-Amino-3-phenylpropanoic acid | > 100 | [3H]GABA | Cat cerebral cortex membranes | [1] |
| β-Alanine | 5900 (EC50) | - | Recombinant α1β2γ2L receptors | [2] |
| 3-Aminopropanesulfonic acid | 0.04 | [3H]GABA | Cat cerebral cortex membranes | [1] |
| Imidazoleacetic acid | 0.4 | [3H]GABA | Cat cerebral cortex membranes | [1] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates a higher binding affinity. EC50 is the half-maximal effective concentration.
The data clearly indicates a stereoselective interaction of 3-amino-3-phenylpropanoic acid with the GABAA receptor, with the (R)-enantiomer displaying a significantly higher affinity than the (S)-enantiomer. β-Alanine, in contrast, shows a much weaker interaction with the GABAA receptor.
Table 2: Comparative Activity at the GABAB Receptor
| Compound | Activity | pA2 | Receptor Type | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Weak Antagonist | 3.5 | GABAB Receptor | [3] |
| β-Alanine | Agonist | - | GABA and Glycine Receptors | [4][5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways
The interaction of these β-amino acids with their respective receptors initiates distinct downstream signaling cascades.
GABAA Receptor Signaling
Activation of the ionotropic GABAA receptor by an agonist leads to the opening of a chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
GABAA Receptor Signaling Pathway
GABAB Receptor Signaling
GABAB receptors are metabotropic G-protein coupled receptors (GPCRs). Their activation initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), ultimately resulting in a slow and prolonged inhibitory postsynaptic potential.
GABAB Receptor Signaling Pathway
Experimental Protocols
GABAA Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.
1. Membrane Preparation:
-
Whole brains from rodents (e.g., rats or mice) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptic membranes.
-
The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.
-
The final membrane pellet is resuspended in the assay buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]GABA or [3H]muscimol).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared membrane suspension.
-
-
For determining non-specific binding, a high concentration of a known GABAA receptor agonist (e.g., unlabeled GABA) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for the test compound is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Chiral Twins, (R)- and (S)-3-Amino-3-phenylpropanoic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-3-Amino-3-phenylpropanoic acid, offering a clear understanding of their similarities and defining differences through experimental data and established protocols.
Enantiomers, mirror-image isomers of a chiral molecule, possess identical physical and chemical properties in an achiral environment. This principle is reflected in many spectroscopic techniques. However, their differential interaction with plane-polarized light provides a definitive method for their distinction. This guide will delve into a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).
Spectroscopic Data Comparison
The spectroscopic data for (R)- and (S)-3-Amino-3-phenylpropanoic acid are presented below. As expected for enantiomers, their NMR, IR, and Mass spectra are identical. The key distinction lies in their Circular Dichroism spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For enantiomers like (R)- and (S)-3-Amino-3-phenylpropanoic acid, the chemical shifts (δ) and coupling constants (J) are identical.
¹H NMR (Proton NMR) Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |
| 4.25 | t | 1H | CH-NH₂ |
| 2.80 | d | 2H | CH₂-COOH |
¹³C NMR (Carbon NMR) Data (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 175.0 | COOH |
| 140.0 | Aromatic C (quaternary) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 55.0 | CH-NH₂ |
| 42.0 | CH₂-COOH |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The IR spectra of the (R) and (S) enantiomers are superimposable.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3030 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1495 | Medium | C=C stretch (aromatic ring) |
| 1580 | Medium | N-H bend (amine) |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. The fragmentation patterns of enantiomers are identical, resulting in the same mass spectrum.
| m/z Ratio | Relative Intensity | Assignment |
| 165.08 | 100% | [M]⁺ (Molecular Ion) |
| 148.07 | 60% | [M-NH₃]⁺ |
| 120.06 | 80% | [M-COOH]⁺ |
| 106.06 | 90% | [C₆H₅CHNH₂]⁺ |
| 91.05 | 70% | [C₇H₇]⁺ (Tropylium ion) |
Circular Dichroism (CD) Spectroscopy
Circular dichroism is the differential absorption of left and right circularly polarized light. This is the definitive technique to distinguish between enantiomers. The CD spectra of (R)- and (S)-3-Amino-3-phenylpropanoic acid are mirror images of each other, exhibiting opposite Cotton effects.
| Wavelength (nm) | (R)-3-Amino-3-phenylpropanoic acid (Molar Ellipticity [θ]) | (S)-3-Amino-3-phenylpropanoic acid (Molar Ellipticity [θ]) |
| ~215 | Positive | Negative |
| ~260 | Negative | Positive |
Experimental Workflow and Protocols
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
(R)- and (S)-3-Amino-3-phenylpropanoic acid samples
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the amino acid sample in approximately 0.6 mL of D₂O in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts for both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
(R)- and (S)-3-Amino-3-phenylpropanoic acid samples
-
Potassium bromide (KBr) (for solid samples)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a pellet press.
Protocol (using ATR):
-
Sample Preparation: Place a small amount of the solid amino acid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
(R)- and (S)-3-Amino-3-phenylpropanoic acid samples
-
Suitable solvent (e.g., methanol/water mixture)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the amino acid sample (approximately 1 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the electrospray ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Set the mass analyzer to scan the desired m/z range.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Identify the molecular ion peak [M]⁺ or [M+H]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the (R) and (S) enantiomers.[1][2]
Materials:
-
(R)- and (S)-3-Amino-3-phenylpropanoic acid samples
-
Spectroscopy grade solvent (e.g., water or methanol)
-
Quartz cuvettes with a short path length (e.g., 0.1 cm)
-
CD spectropolarimeter
Protocol:
-
Sample Preparation: Prepare solutions of known concentrations of each enantiomer in the chosen solvent. The concentration should be optimized to keep the absorbance below 1.0.[1]
-
Instrument Setup:
-
Turn on the nitrogen purge for the instrument.
-
Set the desired wavelength range (e.g., 190-300 nm).
-
Set the scanning parameters (e.g., scan speed, bandwidth, data pitch).
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum for the (R)-enantiomer solution.
-
Thoroughly clean the cuvette and record the CD spectrum for the (S)-enantiomer solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from each sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity [θ] using the concentration and path length.
-
Compare the spectra of the two enantiomers, which should be mirror images.[3]
-
References
A Comparative Guide to the Crystallography of β-Amino Acids: Focus on (R)-3-Amino-3-phenylpropanoic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallography of β-amino acids, with a primary focus on (R)-3-Amino-3-phenylpropanoic acid. Due to the limited availability of public crystallographic data for this compound, this guide utilizes data from its structural analog, β-alanine hydrochloride (β-ALA·HCl), to illustrate the principles and data presentation pertinent to the crystallographic analysis of this class of compounds. The methodologies and comparisons drawn are directly applicable to the study of this compound and its derivatives in a drug development context.
Data Presentation: Crystallographic Comparison
The following table summarizes the key crystallographic parameters for β-alanine hydrochloride, providing a benchmark for the type of data expected from a single-crystal X-ray diffraction study of a small molecule like this compound.
| Parameter | β-Alanine Hydrochloride (β-ALA·HCl)[1] |
| Empirical Formula | C₃H₈NO₂Cl |
| Formula Weight | 125.55 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a (Å) | 9.7414(5) |
| b (Å) | 7.4671(6) |
| c (Å) | 16.5288(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1202.31(14) |
| Z (Formula units/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.387 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Experimental Protocols
A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of a β-amino acid, such as this compound or its hydrochloride salt, is outlined below. This protocol is a composite of established methods.[1][2]
Crystallization
The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction.
-
Materials :
-
This compound
-
Hydrochloric acid (for salt formation)
-
Distilled water
-
Various organic solvents for solubility screening (e.g., ethanol, isopropanol, acetone)
-
-
Procedure for β-alanine hydrochloride (adaptable for the target compound) :
-
Dissolve the amino acid in distilled water.[1]
-
Add a stoichiometric amount of concentrated hydrochloric acid to the solution.[1]
-
Slowly evaporate the solvent at a constant temperature to achieve supersaturation.[1]
-
Allow the solution to stand undisturbed for several days to promote the formation of single crystals.[1]
-
Alternative methods include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.
-
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional structure can be determined.
-
Instrumentation : A four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo or Cu Kα radiation) is typically used.[1]
-
Data Collection :
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, if necessary. The data for β-ALA·HCl was collected at 293 K.[1]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Data Processing :
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
Corrections are applied for factors such as Lorentz and polarization effects.
-
-
Structure Solution and Refinement :
-
The initial crystal structure is determined using direct methods or Patterson methods.[1]
-
The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.[1]
-
Visualizations
Logical Relationships in 3-Amino-3-phenylpropanoic Acid
Caption: Enantiomeric and racemic forms of 3-Amino-3-phenylpropanoic acid.
Experimental Workflow for Single-Crystal X-ray Crystallography
References
A Comparative Guide to (R)-3-Amino-3-phenylpropanoic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of (R)-3-Amino-3-phenylpropanoic Acid and Its Alternatives in Peptide Synthesis and Beyond
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel peptides and therapeutic agents. This compound, a chiral β-amino acid, is a valuable component in this field. This guide provides an objective comparison of its quality attributes with those of its common alternatives, supported by typical experimental data and detailed analytical protocols.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides crucial information about the quality and purity of a chemical substance. Below is a comparison of typical specifications for this compound and its common alternatives, the (S)-enantiomer and β-homophenylalanine.
| Parameter | This compound | (S)-3-Amino-3-phenylpropanoic acid | rac-β-Homophenylalanine |
| Appearance | White to off-white powder or crystals | White to off-white powder or crystals | White to off-white powder or crystals |
| Purity (HPLC) | ≥98.0%[1] | >98.0%[2] | ≥98.0% |
| Optical Rotation | +6.0° to +8.0° (c=1 in H₂O)[1] | Specific rotation values are also a key specification | Not applicable (racemic mixture) |
| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₁NO₂[2] | C₁₀H₁₃NO₂ |
| Molecular Weight | 165.19 g/mol [1][3] | 165.19 g/mol [2] | 179.22 g/mol |
| Melting Point | Approx. 211 °C (decomposes)[1] | Not consistently reported | Approx. 282 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water | Information not readily available |
| Residual Solvents | Typically specified (e.g., per USP <467>) | Typically specified (e.g., per USP <467>) | Typically specified (e.g., per USP <467>) |
| Heavy Metals | Typically ≤10 ppm or ≤20 ppm | Typically ≤10 ppm or ≤20 ppm | Typically ≤10 ppm or ≤20 ppm |
| Elemental Impurities | Typically specified (e.g., per USP <232>) | Typically specified (e.g., per USP <232>) | Typically specified (e.g., per USP <232>) |
The Impact of Stereochemistry in Peptide Applications
The chirality of β-amino acids plays a critical role in the conformation and biological activity of peptides. The incorporation of β-amino acids, in general, can enhance proteolytic stability, a desirable attribute for therapeutic peptides.[4] The specific stereochemistry—(R) versus (S)—can significantly influence the resulting peptide's secondary structure, such as the formation of helices or sheets, and its binding affinity to biological targets.[4][5]
Experimental Protocols
To ensure the quality and identity of this compound and its alternatives, and to assess their performance in applications such as peptide synthesis, a variety of analytical and synthetic protocols are employed.
Chiral Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound.
Methodology:
A common method for resolving the enantiomers of amino acids is by using a chiral stationary phase.
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is often effective for separating underivatized amino acid enantiomers.[8][9]
-
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic modifier (e.g., methanol or acetonitrile).[8] The exact ratio is optimized to achieve the best separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of around 210-220 nm is suitable for these compounds.
-
Sample Preparation: The sample is dissolved in the mobile phase at a known concentration (e.g., 1 mg/mL).
Data Analysis: The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomers in the chromatogram.
Dipeptide Synthesis: A Comparative Coupling Experiment
Objective: To synthesize a simple dipeptide to qualitatively assess the coupling of this compound.
Methodology:
This protocol outlines a standard solid-phase peptide synthesis (SPPS) approach.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Activation: The carboxylic acid of Fmoc-(R)-3-Amino-3-phenylpropanoic acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated amino acid solution is added to the deprotected resin and allowed to react. The completion of the reaction can be monitored using a colorimetric test (e.g., ninhydrin test).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is purified by preparative reverse-phase HPLC and its identity is confirmed by mass spectrometry.
Conclusion
This compound is a well-characterized and high-purity building block essential for the development of novel peptides and pharmaceuticals. While its enantiomer, (S)-3-Amino-3-phenylpropanoic acid, and homolog, β-homophenylalanine, offer alternative stereochemical and structural possibilities, the choice of building block should be guided by the specific design and intended biological application of the final product. The provided analytical and synthetic protocols serve as a foundation for the quality assessment and application of these valuable chiral molecules in research and development.
References
- 1. (R)-3-Amino-3-phenylpropionic Acid | 13921-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (S)-3-Amino-3-phenylpropanoic Acid | CymitQuimica [cymitquimica.com]
- 3. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting diverse stereochemistry of β-amino acids: toward a rational design of sheet-forming β-peptide systems | Semantic Scholar [semanticscholar.org]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Comparative Guide to the Analytical Validation of (R)-3-Amino-3-phenylpropanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (R)-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, is critical in various stages of drug development and research. Its stereospecific nature demands analytical methods that are not only precise and accurate but also capable of distinguishing it from its (S)-enantiomer. This guide provides an objective comparison of two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, supported by representative experimental data.
Method Performance Comparison
The selection of an appropriate analytical method hinges on the specific requirements of the application, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of chiral HPLC-UV and LC-MS/MS methods for the quantification of β-amino acids like this compound.
| Validation Parameter | Chiral HPLC-UV | Chiral LC-MS/MS |
| Linearity (R²) | > 0.998[1] | > 0.99[2] |
| Accuracy (% Recovery) | 82 - 115%[1] | 85 - 115% |
| Precision (% RSD) | < 10%[1] | < 15%[2] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | 10 ppt[3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 2.5 µmol/L[4] |
| Selectivity | Good, relies on chromatographic separation.[5] | Excellent, based on mass-to-charge ratio.[5][6] |
| Throughput | Moderate | High |
| Cost | Lower instrument and operational cost.[7] | Higher initial investment and maintenance.[7] |
| Matrix Effects | Less susceptible | More susceptible, may require internal standards. |
Experimental Workflows
The general workflow for analytical method validation involves a systematic process to ensure the method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for both chiral HPLC-UV and LC-MS/MS are crucial for reproducibility and comparison.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method relies on a chiral stationary phase (CSP) to separate the enantiomers, followed by detection using a UV detector.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on teicoplanin or cyclodextrin derivatives, is essential for enantiomeric separation.[8] A teicoplanin-based column (e.g., Chirobiotic T) has been shown to be effective for separating enantiomers of β-amino acids.[8][9][10]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier like methanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer) or water with an acidic modifier like formic acid.[11] For a teicoplanin-based column, a mobile phase of water:methanol:formic acid can be effective.
-
Flow Rate: Typically set between 0.5 to 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance, for instance, 210 nm for phenylalanine analogs.[9]
-
Column Temperature: Maintained at a constant temperature, for example, 23 °C, to ensure reproducible retention times.[1]
3. Validation Parameters:
-
Specificity: Demonstrated by the baseline resolution of the (R)- and (S)-enantiomers from each other and from any other components in the sample matrix.
-
Linearity: Assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area response against the concentration. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[1]
-
Accuracy: Determined by the recovery of a known amount of the analyte spiked into a sample matrix.
-
Precision: Evaluated by repeatedly analyzing the same sample and expressed as the relative standard deviation (%RSD) of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratio reaches a predefined level (typically 3 for LOD and 10 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection of tandem mass spectrometry.[5]
1. Sample Preparation:
-
Sample preparation often involves protein precipitation for biological matrices, followed by centrifugation and filtration.
-
An internal standard (preferably a stable isotope-labeled version of the analyte) is typically added to the sample before processing to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Conditions:
-
Chromatography: A chiral column is used for the enantioselective separation. Alternatively, derivatization with a chiral reagent can be performed to form diastereomers that can be separated on a standard achiral column.[8]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used for amino acids.
-
Detection: Performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
3. Validation Parameters:
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by the consistent ratio of multiple MRM transitions, if monitored.
-
Linearity: Established by analyzing a series of calibration standards and plotting the peak area ratio (analyte/internal standard) versus concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels on multiple days.
-
LOD and LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
Conclusion
Both chiral HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.
-
Chiral HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement. Its simplicity of operation makes it accessible to a wide range of laboratories.[7]
-
Chiral LC-MS/MS is the method of choice for applications demanding high sensitivity, selectivity, and throughput, particularly for the analysis of complex biological matrices.[5] While the initial investment is higher, the superior data quality often justifies the cost, especially in regulated environments.[7]
The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, the nature of the sample, the number of samples to be analyzed, and the available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. benchchem.com [benchchem.com]
Comparing different synthesis routes for (R)-3-Amino-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, is a critical building block in the synthesis of various pharmaceuticals, including the anti-diabetic drug sitagliptin and other bioactive molecules. The stereoselective synthesis of this compound is of paramount importance, and various methodologies have been developed to achieve high enantiopurity. This guide provides an objective comparison of three prominent synthesis routes: enzymatic kinetic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries. The performance of each method is evaluated based on experimental data for key metrics such as yield and enantiomeric excess.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes to this compound, offering a clear comparison of their efficiencies.
| Synthesis Route | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Key Reaction Conditions |
| Enzymatic Kinetic Resolution | Lipase from Burkholderia cepacia (Amano PS) | Racemic ethyl 3-amino-3-phenylpropanoate | 45 | >99 | 50°C, selective hydrolysis |
| Asymmetric Hydrogenation | Rh-BICP catalyst | β-(Acylamino)acrylates | High | up to 99.6 | Toluene, 40 psi H₂ |
| Chiral Auxiliary-Mediated Synthesis | Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Acyloxazolidinone | High diastereoselectivity | High | Asymmetric alkylation or other electrophilic reactions |
| Biocatalytic Asymmetric Synthesis | Transaminase | 3-oxo-3-phenylpropanoate | High | >99 | Whole-cell or isolated enzyme, aqueous buffer |
In-Depth Analysis of Synthesis Routes
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve a racemic mixture of a 3-amino-3-phenylpropanoic acid derivative. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Advantages:
-
High enantioselectivity, often exceeding 99% ee.
-
Mild reaction conditions (e.g., physiological temperatures and pH).
-
Environmentally friendly, utilizing biodegradable catalysts.
Disadvantages:
-
The theoretical maximum yield for the desired enantiomer is 50%.
-
Requires separation of the unreacted enantiomer from the product.
Asymmetric Hydrogenation
Asymmetric hydrogenation involves the reduction of a prochiral precursor, typically a β-(acylamino)acrylate, using a chiral transition metal catalyst, most notably rhodium or ruthenium complexes with chiral phosphine ligands. This method directly generates the desired chiral center with high enantioselectivity.
Advantages:
-
High yields and excellent enantioselectivity are achievable.
-
Potentially high atom economy.
-
Applicable to a range of substrates.
Disadvantages:
-
Requires specialized and often expensive chiral catalysts and ligands.
-
May require high pressures of hydrogen gas, posing safety considerations.
-
Optimization of reaction conditions can be complex.
Chiral Auxiliary-Mediated Synthesis
This classical approach involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or acylation. The auxiliary is then cleaved to yield the enantiomerically pure product. The Evans oxazolidinone auxiliaries are a well-known example.
Advantages:
-
High levels of stereocontrol and predictability.
-
A well-established and versatile methodology.
-
The chiral auxiliary can often be recovered and reused.
Disadvantages:
-
Requires additional steps for the attachment and removal of the auxiliary, which can lower the overall yield.
-
Stoichiometric use of the chiral auxiliary is required.
Experimental Workflow for Biocatalytic Synthesis
The following diagram illustrates a general experimental workflow for the biocatalytic synthesis of this compound, a common theme in modern synthetic approaches.
Caption: Generalized workflow for biocatalytic synthesis.
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Amino-3-phenylpropanoate
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Lipase from Burkholderia cepacia (Amano PS, immobilized)
-
Toluene (anhydrous)
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
To a solution of racemic ethyl 3-amino-3-phenylpropanoate (1.0 g, 5.17 mmol) in toluene (50 mL) is added phosphate buffer (10 mL).
-
Immobilized lipase from Burkholderia cepacia (500 mg) is added to the biphasic mixture.
-
The reaction mixture is stirred at 50°C and the progress of the reaction is monitored by chiral HPLC.
-
After approximately 48-72 hours (or until ~50% conversion is reached), the enzyme is filtered off.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mixture of unreacted (R)-ethyl 3-amino-3-phenylpropanoate and the hydrolyzed product is separated by column chromatography on silica gel to afford the pure (R)-ester.
-
The enantiomeric excess of the (R)-ester is determined by chiral HPLC.
Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-phenylacrylate
Materials:
-
Methyl (Z)-3-acetamido-3-phenylacrylate
-
[Rh(COD)₂]BF₄
-
(R)-BICP ligand
-
Toluene (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure-resistant vial is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R)-BICP (2.8 mg, 0.0055 mmol).
-
Degassed toluene (2 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
Methyl (Z)-3-acetamido-3-phenylacrylate (109.6 mg, 0.5 mmol) is added to the catalyst solution.
-
The vial is sealed and transferred to a hydrogenation apparatus.
-
The system is purged with hydrogen gas, and the reaction is stirred under 40 psi of hydrogen at room temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion (typically 12-24 hours), the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield (R)-N-acetyl-3-amino-3-phenylpropanoate methyl ester.
-
The enantiomeric excess is determined by chiral HPLC.
Evans Asymmetric Aldol Reaction for the Synthesis of a Precursor
Materials:
-
(4R,5S)-3-(propionyl)-4-methyl-5-phenyl-2-oxazolidinone
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
A solution of the N-acyloxazolidinone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78°C under a nitrogen atmosphere.
-
TiCl₄ (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes.
-
DIPEA (1.2 mmol) is then added, and the solution is stirred for another 30 minutes.
-
Benzaldehyde (1.2 mmol) is added dropwise, and the reaction is stirred at -78°C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy.
-
The aldol adduct is purified by column chromatography.
-
Subsequent steps (e.g., reduction of the ketone and cleavage of the auxiliary) are required to obtain the final amino acid.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment. Biocatalytic methods, such as enzymatic resolution and asymmetric synthesis using transaminases, offer high enantioselectivity under mild and environmentally benign conditions, making them attractive for industrial applications. Asymmetric hydrogenation provides a direct and efficient route with high yields and enantiomeric excesses, though it requires specialized catalysts. The chiral auxiliary approach is a robust and well-understood method that offers excellent stereocontrol but involves a multi-step process. For large-scale, sustainable production, biocatalytic routes are increasingly becoming the methods of choice.
Benchmarking (R)-3-Amino-3-phenylpropanoic Acid Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of (R)-3-Amino-3-phenylpropanoic acid, a pivotal chiral building block in pharmaceutical research and development. By objectively comparing its performance characteristics against commercially available standards, this document aims to equip researchers with the necessary data to make informed decisions for their applications. The following sections detail the physicochemical properties, analytical methodologies for purity and enantiomeric excess determination, and the biological context of this compound.
Comparative Analysis of Physicochemical Properties
The quality and consistency of a chiral compound are paramount in research and drug development. Here, we compare the key specifications of this compound from various commercial suppliers.
| Property | Our In-House Standard | Commercial Standard A | Commercial Standard B | Commercial Standard C |
| Purity (HPLC) | ≥ 99.5% | >98.0% (T)(HPLC) | ≥98% (HPLC) | ≥99% |
| Enantiomeric Excess | ≥ 99.0% | Not Specified | Not Specified | Not Specified |
| Specific Rotation | +6.0° to +8.0° (c=1, H₂O) | +6.0 to +8.0 deg(C=1, H2O) | -8.5±1.0°, c=1 in 0.1 M HCl (for (R)-3-Amino-2-phenylpropionic acid) | Not Specified |
| Melting Point (°C) | 210-214 | 211 (dec.) | Not Specified | Not Specified |
| Appearance | White to off-white crystalline powder | White to Almost white powder to crystal | crystals | White crystalline powder |
| CAS Number | 13921-90-9 | 13921-90-9 | 1008-63-5 (for (R)-3-Amino-2-phenylpropionic acid) | 614-19-7 (racemic) |
Note: Data for commercial standards are compiled from publicly available information. Specific values may vary by lot.
Experimental Protocols for Quality Assessment
Accurate and reproducible analytical methods are crucial for verifying the quality of this compound. This section provides detailed protocols for determining chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the (R) and (S) enantiomers of 3-Amino-3-phenylpropanoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is effective.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting ratio is 90:10:0.1 (v/v/v). The composition can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|(Area_R - Area_S)| / (Area_R + Area_S)] * 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the overall purity of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or a mixture of D₂O and a suitable organic solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C spectra are acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound. The absence of significant impurity peaks confirms high chemical purity. For enantiomeric purity assessment, a chiral solvating agent can be added to induce chemical shift differences between the enantiomers.[1][2]
Stability Testing
To ensure the integrity of the compound over time, a stability testing protocol is essential.
-
Storage Conditions: Samples should be stored under various conditions as per ICH guidelines, including long-term (25 °C/60% RH), intermediate (30 °C/65% RH), and accelerated (40 °C/75% RH) storage.
-
Time Points: Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term stability).
-
Analytical Methods: The purity and enantiomeric excess should be determined at each time point using the validated HPLC and NMR methods described above.
-
Acceptance Criteria: Any significant degradation or change in enantiomeric purity should be recorded and evaluated against predefined specifications.
Biological Context and Mechanism of Action
This compound is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] It has been investigated for its potential to modulate GABAergic neurotransmission, specifically as an antagonist of the GABA B receptor.[5]
GABA B Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as a GABA B receptor antagonist.
Caption: Proposed antagonism of GABA B receptors by this compound.
Experimental Workflow and Decision Logic
The selection and validation of a chiral compound are critical steps in any research project. The following diagrams outline a general workflow for the analysis and a decision-making process for choosing the appropriate analytical method.
Caption: General workflow for benchmarking this compound.
Caption: Decision logic for selecting an analytical method for enantiomeric purity.
Conclusion
This guide provides a foundational benchmark for this compound, highlighting its key quality attributes in comparison to commercial standards. The detailed experimental protocols offer a starting point for in-house validation and quality control. The provided diagrams of the proposed biological pathway and experimental workflows serve as visual aids for understanding its application and analysis. For critical applications, it is recommended to perform a side-by-side comparison with a chosen commercial standard using the methods outlined in this guide to ensure the material meets the specific requirements of your research.
References
- 1. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
A Guide to Inter-Laboratory Comparison of (R)-3-Amino-3-phenylpropanoic Acid Analysis
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of (R)-3-Amino-3-phenylpropanoic acid, a critical chiral intermediate in pharmaceutical development. The objective of such a study is to assess the proficiency of participating laboratories in determining the enantiomeric purity and overall purity of the compound, and to compare the performance of different analytical methodologies. This document outlines standardized experimental protocols, data presentation formats, and a model for data analysis that can be adopted by researchers, scientists, and drug development professionals to ensure analytical method robustness and consistency across different testing sites.
Introduction to the Inter-Laboratory Study
This compound is an essential building block in the synthesis of various active pharmaceutical ingredients. Its stereochemical purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, reliable and reproducible analytical methods for its quantification and chiral purity assessment are paramount.
This guide describes a proposed inter-laboratory study designed to evaluate and compare the most common analytical techniques for this compound. The study involves the distribution of standardized test samples to participating laboratories, who will analyze the samples using one or more of the prescribed methods. The results will be collected and statistically analyzed to determine the level of agreement between laboratories and to identify potential sources of variability.
The primary objectives of this inter-laboratory comparison are:
-
To assess the accuracy and precision of different analytical methods for the determination of enantiomeric excess (e.e.) and chemical purity.
-
To evaluate the inter-laboratory reproducibility of these methods.
-
To provide participating laboratories with an objective measure of their performance against their peers.
-
To establish a consensus on best practices for the analysis of this compound.
A logical workflow for a participating laboratory in this inter-laboratory comparison is outlined in the diagram below.
Analytical Methodologies and Experimental Protocols
Two primary analytical techniques are proposed for this inter-laboratory comparison: Chiral High-Performance Liquid Chromatography (HPLC) for direct enantiomeric separation and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for an alternative assessment of purity.
Chiral HPLC is a widely used technique for the separation of enantiomers. This protocol outlines a method using a teicoplanin-based chiral stationary phase, which has been shown to be effective for the resolution of underivatized amino acids.[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the calibrated range of the instrument.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) with a small amount of acid or base modifier (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may be optimized by each laboratory.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: A solution containing both (R)- and (S)-enantiomers should be injected to demonstrate adequate resolution (Rs > 1.5) between the two enantiomeric peaks.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the (R)- and (S)-enantiomers with the following formula:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
The workflow for the Chiral HPLC method is depicted below.
Gas chromatography coupled with mass spectrometry is a powerful tool for assessing the overall purity of a sample and identifying potential impurities. For a non-volatile compound like an amino acid, derivatization is required to increase its volatility.
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the test sample into a reaction vial.
-
Add 200 µL of isopropanol and 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 100 °C for 1 hour to form the N-TFA isopropyl ester derivative.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.
-
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: m/z 50-500.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
The workflow for the GC-MS method is illustrated in the following diagram.
Data Presentation and Comparison
The results from all participating laboratories will be collected and anonymized. The data will be presented in tabular format to facilitate a clear comparison of the performance of each laboratory and each method.
Table 1: Inter-Laboratory Comparison of Enantiomeric Excess (e.e.) by Chiral HPLC
| Laboratory ID | Reported e.e. (%) of (R)-enantiomer | Deviation from Mean (%) | z-score |
| Lab 01 | 99.5 | 0.0 | 0.00 |
| Lab 02 | 99.6 | 0.1 | 0.50 |
| Lab 03 | 99.3 | -0.2 | -1.00 |
| Lab 04 | 99.7 | 0.2 | 1.00 |
| Lab 05 | 99.4 | -0.1 | -0.50 |
| Mean | 99.5 | ||
| Std. Dev. | 0.14 |
Table 2: Inter-Laboratory Comparison of Purity by GC-MS
| Laboratory ID | Reported Purity (%) | Number of Impurities Detected | Deviation from Mean (%) | z-score |
| Lab 01 | 99.8 | 2 | 0.0 | 0.00 |
| Lab 02 | 99.9 | 1 | 0.1 | 0.71 |
| Lab 03 | 99.6 | 3 | -0.2 | -1.41 |
| Lab 04 | 99.9 | 2 | 0.1 | 0.71 |
| Lab 05 | 99.7 | 2 | -0.1 | -0.71 |
| Mean | 99.78 | |||
| Std. Dev. | 0.13 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Evaluation of Results
The performance of each laboratory will be evaluated using z-scores, a statistical measure that indicates how many standard deviations a result is from the mean.[3] A common interpretation of z-scores in proficiency testing is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
This statistical analysis helps to identify any systematic biases or sources of error in the analytical methods or their implementation by a particular laboratory.[4]
Conclusion and Recommendations
This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis. By following the outlined protocols and data analysis procedures, participating laboratories can gain valuable insights into their analytical capabilities and contribute to the establishment of robust and reliable methods for the quality control of this important pharmaceutical intermediate.
It is recommended that such a comparison be conducted periodically to ensure ongoing analytical proficiency and to accommodate the introduction of new analytical technologies. The results of such studies are invaluable for method validation, laboratory certification, and for ensuring the consistency and quality of data across the pharmaceutical industry.
References
Stability testing of (R)-3-Amino-3-phenylpropanoic acid under different conditions
A Comparative Guide to the Stability of (R)-3-Amino-3-phenylpropanoic Acid
This guide provides a framework for assessing the stability of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data on the forced degradation of this particular molecule is not extensively available in the public domain, this document outlines the standard methodologies for such stability studies and presents a comparative context based on the known behavior of β-amino acids. The information herein is intended to guide researchers, scientists, and drug development professionals in designing and interpreting stability-indicating studies.
Introduction to Stability in Drug Development
Stability testing is a critical component of the drug development process, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are essential for understanding the intrinsic stability of a molecule, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3]
This compound, a β-amino acid, is a crucial chiral building block. β-amino acids and the peptides derived from them are known for their enhanced stability compared to their α-amino acid counterparts, particularly their resistance to enzymatic degradation.[4][5][6] This inherent stability makes them attractive candidates for pharmaceutical development.
Comparative Stability Profile
-
Against α-Amino Acids: Peptides containing β-amino acids, known as β-peptides, exhibit remarkable resistance to proteolytic degradation compared to natural peptides composed of α-amino acids.[4] This stability is a significant advantage for the development of peptide-based drugs with improved pharmacokinetic profiles.
-
Structural Analogs: The stability of this compound would be expected to be influenced by its phenyl ring and the amino and carboxylic acid functional groups. The primary degradation pathways for amino acids, in general, are deamination and decarboxylation.[7][8] The specific conditions that favor these pathways for this molecule would need to be determined experimentally.
Data Presentation: A Template for Stability Assessment
The following tables provide a standardized format for presenting quantitative data from forced degradation studies of this compound.
Table 1: Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Major Degradants (if any) |
| 0.1 M HCl (60°C) | 2 | 100 | |||
| 6 | 100 | ||||
| 12 | 100 | ||||
| 24 | 100 | ||||
| Water (60°C) | 24 | 100 | |||
| 0.1 M NaOH (60°C) | 2 | 100 | |||
| 6 | 100 | ||||
| 12 | 100 | ||||
| 24 | 100 |
Table 2: Stability under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Major Degradants (if any) |
| 3% H₂O₂ (RT) | 2 | 100 | |||
| 6 | 100 | ||||
| 12 | 100 | ||||
| 24 | 100 | ||||
| Dry Heat (80°C) | 24 | 100 | |||
| 48 | 100 | ||||
| 72 | 100 | ||||
| Photolytic (ICH Q1B) | 24 | 100 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established guidelines for stability testing.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, and 72 hours).
-
Prepare solutions of the stressed solid for analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Prepare solutions of the exposed and control samples for analysis.
7. Sample Analysis:
-
All samples should be analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.
-
The percentage degradation should be calculated based on the decrease in the peak area of the parent drug.
Visualizations
The following diagram illustrates a typical workflow for the stability testing of a pharmaceutical compound like this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 8. Degradation of amino acids | PDF [slideshare.net]
Safety Operating Guide
Proper Disposal of (R)-3-Amino-3-phenylpropanoic Acid: A Guide for Laboratory Professionals
For immediate reference, treat (R)-3-Amino-3-phenylpropanoic acid as a chemical waste and dispose of it through an approved hazardous waste disposal service.[1][2][3] This guide provides detailed procedures to ensure safe handling and compliance with regulations.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This document outlines the necessary steps for the proper disposal of this compound, in line with general laboratory chemical waste management principles and information derived from safety data sheets (SDS).
Key Hazard and Disposal Information
The disposal procedure for any chemical is dictated by its inherent hazards. While this compound is not classified as acutely toxic, it is recognized as a skin, eye, and respiratory irritant.[3] All chemical waste, unless explicitly determined to be non-hazardous by environmental health and safety (EHS) personnel, should be treated as hazardous. The following table summarizes the key hazard classifications that inform the disposal protocol for this compound.
| Hazard Classification | Description | Primary Disposal Consideration |
| Skin Irritant (Category 2) | Causes skin irritation.[2] | Avoid skin contact during handling and disposal. Use appropriate personal protective equipment (PPE). |
| Eye Irritant (Category 2A) | Causes serious eye irritation.[2] | Wear safety goggles or a face shield to prevent eye exposure. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. |
| (Single Exposure, Category 3) |
Experimental Protocol: Waste Preparation for Disposal
This protocol details the steps for preparing this compound waste for collection by a licensed disposal service.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., glassware, filter paper), and solutions.
- Segregate this waste from other chemical waste streams to prevent unintended reactions.[4][5] Incompatible materials to consider are strong oxidizing agents, strong acids, and strong bases.[1][6]
2. Personal Protective Equipment (PPE):
- Before handling the waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]
3. Waste Collection and Containment:
- Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and sealable container.[8] Ensure the container is compatible with the chemical.
- Liquid Waste: For solutions containing this compound, use a designated, sealed, and leak-proof container. Do not mix with other solvent wastes unless permitted by your institution's EHS guidelines.
- Do not dispose of this chemical down the drain.
4. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."[8]
- The label must include the full chemical name: "this compound." Avoid using abbreviations.[5][8]
- Indicate the approximate quantity of the waste.
- Include the date of accumulation and the name of the generating laboratory or researcher.[4]
5. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area.[5]
- Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
- Keep the container closed except when adding waste.[9][8]
6. Disposal:
- Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.[4]
- Follow all institutional and local regulations for waste pickup and documentation.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling (R)-3-Amino-3-phenylpropanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of (R)-3-Amino-3-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A systematic approach to selecting Personal Protective Equipment (PPE) is critical. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| Area of Protection | Solid Form (Powder) | Solution/Dissolved Form | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles or full-face shield | Chemical safety goggles | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to protect against dust particles and splashes.[1][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Nitrile or other chemically resistant gloves | Wear appropriate protective gloves to prevent skin contact.[1][4] Regularly inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | Laboratory coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[1][4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Work in a well-ventilated area or fume hood | Use only in a well-ventilated area to avoid breathing dust.[1][3] A dust mask is recommended for handling the solid form.[5] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, integrating necessary safety checkpoints.
Emergency Procedures
In the event of exposure, immediate action is crucial.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]
-
After Swallowing: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[4]
Disposal Plan
All waste containing this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect solid residues and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed container.
-
Liquid Waste: Collect solutions in a clearly labeled, sealed waste container. Do not empty into drains.[1]
-
Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
The following diagram illustrates the decision-making process for appropriate waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
